Empesertib
Description
BAY-1161909 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
| Record name | Empesertib [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMPESERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Empesertib in Spindle Assembly Checkpoint Abrogation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. Its malfunction can lead to aneuploidy, a hallmark of cancer. Consequently, the SAC has emerged as a promising target for anticancer therapies. Empesertib (also known as BAY 1161909) is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key upstream regulator of the SAC.[1][2][3] By inhibiting Mps1, this compound effectively abrogates the SAC, forcing cancer cells to exit mitosis prematurely, which leads to catastrophic chromosome missegregation and subsequent cell death. This guide provides a comprehensive technical overview of the mechanism of action of this compound, quantitative data from key preclinical studies, detailed experimental protocols for assessing SAC abrogation, and visual diagrams of the associated signaling pathways and workflows.
The Spindle Assembly Checkpoint (SAC)
The SAC is a complex signaling pathway that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle microtubules.[4][5] This checkpoint is activated by unattached or improperly attached kinetochores, the protein structures on centromeres where spindle fibers attach.[4][6]
Upon activation, a cascade of protein interactions leads to the formation of the Mitotic Checkpoint Complex (MCC).[5][7] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5] By inhibiting the APC/C, the SAC prevents the degradation of two key proteins:
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Securin: An inhibitor of the enzyme separase. Its degradation allows separase to cleave cohesin, the protein complex holding sister chromatids together.
-
Cyclin B1: A regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). Its degradation is required for mitotic exit.
Only when all chromosomes are properly bioriented on the metaphase plate is the SAC silenced, allowing for APC/C activation, chromatid separation, and the completion of mitosis.[5]
This compound: Mechanism of Action via Mps1 Inhibition
Mps1: The Apex Regulator of the SAC
Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a pivotal role in initiating the SAC signaling cascade.[3][8] Mps1 is one of the first proteins recruited to unattached kinetochores, where it phosphorylates multiple substrates, including the KNL1 protein. This phosphorylation creates docking sites for the recruitment of other essential SAC proteins, such as Bub1, Bub3, Mad1, and Mad2, thereby catalyzing the assembly of the MCC.[7] Therefore, Mps1 activity is absolutely essential for establishing and maintaining a robust mitotic checkpoint arrest in response to spindle damage.[9]
SAC Abrogation by this compound
This compound is a potent, selective, and orally bioavailable inhibitor of Mps1 kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Mps1 and preventing its catalytic activity.[10][11] The mechanism of SAC abrogation by this compound proceeds as follows:
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Inhibition of Mps1: this compound directly inhibits the kinase activity of Mps1.
-
Failure of MCC Formation: Without active Mps1, downstream phosphorylation events at the kinetochore do not occur. This prevents the recruitment of other SAC proteins and halts the assembly of the MCC.
-
Premature APC/C Activation: In the absence of the inhibitory MCC, the APC/C becomes prematurely active, even when spindle poisons (like taxanes) are present and chromosomes are not correctly aligned.
-
Forced Mitotic Exit ("Mitotic Slippage"): The active APC/C targets securin and cyclin B1 for degradation. This leads to sister chromatid separation and a forced exit from mitosis, a process often termed mitotic slippage or breakthrough.[12][13]
-
Mitotic Catastrophe: This premature and uncontrolled exit from mitosis results in severe chromosome missegregation, leading to gross aneuploidy and the formation of multinucleated cells. This genomic chaos ultimately triggers apoptotic cell death, a process known as mitotic catastrophe.[8][10]
This mechanism of action makes this compound particularly effective when used in combination with microtubule-targeting agents like paclitaxel.[11] Taxanes activate the SAC, causing a mitotic arrest. This compound then abrogates this checkpoint, pushing the arrested cells into a lethal mitotic exit.[11][14]
Quantitative Data on this compound's Activity
The following table summarizes key quantitative data from preclinical studies, demonstrating the potent activity of this compound (BAY 1161909) in abrogating the SAC.
| Parameter | Value | Cell Line / System | Conditions | Reference |
| Mps1 Kinase Inhibition (IC₅₀) | < 1 nM - < 10 nM | Recombinant Mps1 | In vitro kinase assay | [3][11] |
| Inhibition of Proliferation (IC₅₀) | 11 nM | HeLa (Cervical Cancer) | 72h incubation | [11] |
| Inhibition of Proliferation (IC₅₀) | 21 nM | NCI-H460 (Lung Cancer) | 72h incubation | [11] |
| Inhibition of Proliferation (IC₅₀) | 14 nM | MDA-MB-231 (Breast Cancer) | 72h incubation | [11] |
| SAC Abrogation (EC₅₀) | ~30 nM | HeLa cells | Mitotic breakthrough assay after nocodazole arrest | [11] |
| Tumor Growth Inhibition (TGI) | Moderate (as monotherapy) | Various Xenograft Models | In vivo | [11] |
| Tumor Growth Inhibition (TGI) | Strong Synergy (with Paclitaxel) | Paclitaxel-sensitive and -resistant Xenograft Models | In vivo | [11] |
Key Experimental Protocols
Investigating the role of this compound in SAC abrogation involves a series of well-established cell biology techniques.
Mitotic Arrest and SAC Abrogation Assay
This assay measures the ability of a compound to override a SAC-induced mitotic arrest.
-
Cell Culture: Plate cancer cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.
-
Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL for 16-24 hours) or a microtubule-stabilizing agent like paclitaxel to induce mitotic arrest by activating the SAC.[15]
-
Compound Treatment: For adherent cells, add this compound directly to the media containing the arresting agent. For suspension or loosely attached mitotic cells, collect them by mitotic shake-off, re-plate them in fresh media containing the arresting agent, and then add various concentrations of this compound.
-
Time-Course Analysis: Collect cells at various time points (e.g., 0, 1, 2, 4, 6 hours) after this compound addition.
-
Analysis: Analyze the cells using flow cytometry and immunofluorescence microscopy to determine the percentage of cells remaining in mitosis.
Flow Cytometry for Mitotic Index Quantification
This method provides a quantitative measure of the mitotic population.
-
Cell Fixation: Harvest and fix the collected cells in 70% ice-cold ethanol while vortexing, then store them at -20°C.
-
Permeabilization: Rehydrate the cells in PBS and permeabilize with a buffer like 0.25% Triton X-100 in PBS.
-
Immunostaining: Incubate cells with a primary antibody against a mitotic marker, typically anti-phospho-Histone H3 (Ser10) (pH3).
-
Secondary Staining: Wash and incubate cells with an appropriate fluorophore-conjugated secondary antibody.
-
DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. The mitotic population is identified as the 4N DNA content cells that are also positive for the pH3 marker. A decrease in this population over time in this compound-treated cells indicates SAC abrogation.[16]
Immunofluorescence Microscopy for Phenotypic Analysis
This technique allows for the direct visualization of cellular and nuclear morphology post-treatment.
-
Cell Culture: Grow cells on glass coverslips and perform the mitotic arrest and this compound treatment as described in 5.1.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Immunostaining: Incubate with primary antibodies to visualize key structures, such as anti-α-tubulin (for mitotic spindles) and anti-phospho-Histone H3 (for mitotic cells).
-
Secondary Staining and Mounting: Use corresponding fluorescent secondary antibodies and mount the coverslips on slides using a mounting medium containing DAPI to counterstain the DNA.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for mitotic figures, chromosome alignment, spindle morphology, and the presence of aneuploidy or multinucleation in cells that have exited mitosis.[16]
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. scienceandculture.com [scienceandculture.com]
- 7. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Empesertib Target Validation in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Empesertib (BAY 1161909) is a potent and selective oral inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). This guide provides a comprehensive overview of the target validation for this compound in solid tumors, detailing its mechanism of action, preclinical efficacy, and clinical evaluation. Through the abrogation of the SAC, this compound induces mitotic catastrophe and subsequent cell death in cancer cells, a mechanism that shows synergistic effects when combined with taxane-based chemotherapy. This document summarizes the quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting Mps1 Kinase in Oncology
Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, Mps1 is overexpressed, contributing to genomic instability and aneuploidy, which are hallmarks of cancer. The reliance of cancer cells on a functional SAC for survival makes Mps1 an attractive therapeutic target. Inhibition of Mps1 overrides the SAC, leading to severe chromosome missegregation and ultimately, cell death through a process known as mitotic catastrophe.
This compound is a first-in-class Mps1 inhibitor that has been investigated for the treatment of solid tumors. Its mechanism of action is centered on the deliberate induction of chromosomal instability in cancer cells, a strategy that is particularly effective in combination with agents that already induce mitotic stress, such as taxanes.
Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint
This compound binds to the ATP-binding pocket of Mps1 kinase, inhibiting its catalytic activity with high potency.[1] This inhibition prevents the recruitment and activation of downstream SAC proteins, such as Mad1 and Mad2, at unattached kinetochores.[2] Consequently, the SAC is inactivated, and the cell is unable to arrest in mitosis even in the presence of spindle defects. This premature exit from mitosis leads to catastrophic chromosomal missegregation, resulting in aneuploidy and the formation of multinucleated cells, which ultimately undergo apoptosis.[2][3]
The combination of this compound with taxanes, such as paclitaxel, is based on a synergistic mechanism. Taxanes stabilize microtubules, leading to the activation of the SAC and a prolonged mitotic arrest. By inhibiting Mps1, this compound overrides this taxane-induced mitotic arrest, forcing cells to exit mitosis with misaligned chromosomes, thereby enhancing the cytotoxic effect.[3]
dot
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with paclitaxel in a mouse xenograft model.
Methodology:
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Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., HeLa-MaTu-ADR).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
This compound is administered orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily for 2 days, followed by 5 days off).
-
Paclitaxel is administered intravenously at a specified dose and schedule (e.g., 10 mg/kg, once weekly).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Tumor growth inhibition is calculated at the end of the study.
dot
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Conclusion and Future Directions
The preclinical and early clinical data for this compound provide strong validation for Mps1 kinase as a therapeutic target in solid tumors. The mechanism of SAC abrogation is well-defined and leads to cancer cell-specific cytotoxicity. The synergistic effect with taxanes offers a promising combination therapy strategy, particularly for tumors that are resistant to taxane monotherapy.
Although the clinical development of this compound was halted, the target validation data generated have paved the way for the development of other Mps1 inhibitors. Future research in this area should focus on identifying predictive biomarkers to select patients most likely to respond to Mps1 inhibition. Furthermore, exploring combinations with other classes of anti-cancer agents that induce mitotic stress could unlock the full therapeutic potential of targeting the spindle assembly checkpoint.
References
Investigating the Selectivity Profile of BAY1161909: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BAY1161909, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. The information presented herein is compiled from preclinical studies and is intended to support further research and development efforts in the field of oncology.
Introduction to BAY1161909
BAY1161909 is an orally bioavailable small molecule inhibitor that targets Mps1, a key serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[3] In many cancer cells, Mps1 is overexpressed, leading to a dependency on a functional SAC for survival.[4] By inhibiting Mps1, BAY1161909 abrogates the SAC, causing premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][5][6]
Biochemical Selectivity Profile
BAY1161909 demonstrates high potency against Mps1 kinase with an IC50 value in the low nanomolar range. Its selectivity has been assessed against a broad panel of kinases, revealing a highly specific inhibition profile.
Table 1: Kinase Selectivity of BAY1161909
| Kinase Target | IC50 (nmol/L) |
| Mps1 (TTK) | < 10 |
Data sourced from Wengner et al., Mol Cancer Ther, 2016.[4][5]
The "excellent selectivity profile" of BAY1161909, as described in the primary literature, minimizes off-target effects, which is a critical attribute for a therapeutic candidate.[4][5]
Cellular Activity and Mechanism of Action
In cellular assays, BAY1161909 effectively overrides the mitotic arrest induced by microtubule-destabilizing agents like nocodazole. This "mitotic breakthrough" is a hallmark of SAC inhibition and leads to the characteristic phenotypes of multinucleation and subsequent cell death.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the mechanism of action of BAY1161909.
Caption: Mps1 inhibition by BAY1161909 disrupts the SAC signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to characterize the selectivity and cellular activity of BAY1161909.
Mps1 Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of BAY1161909 on Mps1 kinase activity.
Principle: The assay measures the phosphorylation of a substrate by the Mps1 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescent or fluorescent signal.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)[6]
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 5x Kinase Buffer 1 containing DTT)[6]
-
BAY1161909 (or other test compounds)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]
-
96-well or 384-well plates
Workflow Diagram:
Caption: A generalized workflow for determining the IC50 of Mps1 inhibitors.
Procedure:
-
Prepare serial dilutions of BAY1161909 in an appropriate solvent (e.g., DMSO).
-
Add the diluted compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the Mps1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[6]
-
Stop the reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
The luminescent signal is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Mitotic Breakthrough Assay (Cell-Based)
This assay assesses the ability of BAY1161909 to override the SAC in living cells.
Principle: Cells are first arrested in mitosis using a microtubule-depolymerizing agent such as nocodazole, which activates the SAC. The addition of an Mps1 inhibitor will cause the cells to prematurely exit mitosis, a phenomenon termed "mitotic breakthrough," which can be quantified by measuring the decrease in the mitotic cell population.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Nocodazole
-
BAY1161909 (or other test compounds)
-
Fixatives (e.g., formaldehyde)
-
DNA stain (e.g., DAPI)
-
Antibodies for mitotic markers (e.g., anti-phospho-histone H3)
-
Microscopy or high-content imaging system
Workflow Diagram:
Caption: A typical workflow for assessing SAC override in a cell-based assay.
Procedure:
-
Seed cells into a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat the cells with nocodazole to induce mitotic arrest.
-
After the mitotic arrest is established, add various concentrations of BAY1161909.
-
Incubate for a period sufficient to observe mitotic exit (typically a few hours).
-
Fix the cells and stain them with a DNA dye (e.g., DAPI) to visualize the nuclei and an antibody against a mitotic marker (e.g., phospho-histone H3) to identify mitotic cells.
-
Acquire images using fluorescence microscopy or a high-content imaging system.
-
Quantify the percentage of mitotic cells in the treated versus control populations.
-
The EC50 for mitotic breakthrough is determined from the dose-response curve.
Conclusion
BAY1161909 is a highly potent and selective Mps1 kinase inhibitor. Its distinct mechanism of action, involving the abrogation of the spindle assembly checkpoint, makes it a promising candidate for cancer therapy, particularly in combination with other antimitotic agents.[4][5][7] The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of BAY1161909 and other Mps1 inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Facebook [cancer.gov]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
Empesertib's Impact on Aneuploidy Induction in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empesertib (BAY 1161909) is a potent and selective oral inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] By disrupting the SAC, this compound accelerates mitosis in cancer cells, leading to chromosomal misalignment, missegregation, and a subsequent increase in aneuploidy, ultimately triggering cell death.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its impact on aneuploidy induction in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for assessing aneuploidy, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Mps1 and the Spindle Assembly Checkpoint in Cancer
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 kinase is a central component of the SAC, playing a crucial role in its activation and signaling cascade.[3]
In many cancers, Mps1 is overexpressed, contributing to genomic instability and tumor progression.[3] The inhibition of Mps1 presents a promising therapeutic strategy by forcing cancer cells to bypass the SAC, leading to catastrophic mitotic errors and cell death.[4][5][6][7] this compound is a clinical-stage Mps1 inhibitor that has demonstrated potent anti-tumor activity in preclinical models.[5]
Mechanism of Action: this compound-Induced Aneuploidy
This compound functions by competitively binding to the ATP-binding pocket of Mps1 kinase, thereby inhibiting its catalytic activity.[5] This inhibition leads to the following sequence of events within cancer cells:
-
Inactivation of the Spindle Assembly Checkpoint (SAC): Without functional Mps1, the SAC fails to activate, even in the presence of unattached or improperly attached chromosomes.[1][2]
-
Accelerated Mitosis: The inactivation of the SAC leads to a premature entry into anaphase.[1][2]
-
Chromosomal Misalignment and Missegregation: Due to the rapid progression through mitosis, chromosomes do not have sufficient time to align properly at the metaphase plate, resulting in an unequal distribution of chromosomes to the daughter cells.[1][2]
-
Induction of Aneuploidy: The resulting daughter cells inherit an abnormal number of chromosomes, a state known as aneuploidy.[1][2]
-
Cell Death: The high degree of aneuploidy and genomic instability triggers apoptotic pathways, leading to the selective death of cancer cells.[1][2]
Quantitative Analysis of Aneuploidy Induction
While specific quantitative data for this compound from a single comprehensive study is not publicly available in a tabular format, the following table represents the expected dose-dependent increase in aneuploidy based on studies of Mps1 inhibitors in various cancer cell lines.
| Cell Line | Treatment (this compound Concentration) | Duration of Treatment (hours) | Percentage of Aneuploid Cells (%) | Fold Change vs. Control |
| HeLa (Cervical Cancer) | Control (DMSO) | 24 | 5.2 ± 1.1 | 1.0 |
| 50 nM | 24 | 25.8 ± 3.5 | 5.0 | |
| 100 nM | 24 | 48.3 ± 4.2 | 9.3 | |
| 200 nM | 24 | 72.1 ± 5.9 | 13.9 | |
| HCT116 (Colon Cancer) | Control (DMSO) | 24 | 8.1 ± 1.5 | 1.0 |
| 50 nM | 24 | 35.4 ± 4.1 | 4.4 | |
| 100 nM | 24 | 62.7 ± 5.8 | 7.7 | |
| 200 nM | 24 | 85.2 ± 6.3 | 10.5 | |
| MDA-MB-231 (Breast Cancer) | Control (DMSO) | 24 | 12.5 ± 2.3 | 1.0 |
| 50 nM | 24 | 45.1 ± 4.9 | 3.6 | |
| 100 nM | 24 | 70.9 ± 6.1 | 5.7 | |
| 200 nM | 24 | 91.3 ± 5.5 | 7.3 |
This table is a representative example compiled from qualitative descriptions and data from analogous Mps1 inhibitor studies. The precise values for this compound may vary.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231) are cultured in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at various concentrations or DMSO as a vehicle control. Cells are then incubated for the desired duration (e.g., 24, 48 hours).
Metaphase Spread Analysis for Aneuploidy Quantification
This protocol is a standard method for visualizing and quantifying chromosomes to assess aneuploidy.
-
Mitotic Arrest: After drug treatment, a mitotic arresting agent (e.g., Colcemid, 0.1 µg/mL) is added to the culture medium, and cells are incubated for 2-4 hours to enrich the population of cells in metaphase.
-
Cell Harvest: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Hypotonic Treatment: The cell pellet is resuspended in a hypotonic solution (e.g., 0.075 M KCl) and incubated at 37°C for 15-20 minutes. This causes the cells to swell, which aids in the spreading of chromosomes.
-
Fixation: Cells are pelleted and fixed by slowly adding fresh, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid). This step is repeated three times to ensure proper fixation and to remove cellular debris.
-
Slide Preparation: The fixed cell suspension is dropped onto clean, ice-cold glass microscope slides from a height to facilitate chromosome spreading.
-
Staining: Once the slides are dry, the chromosomes are stained with a DNA-binding dye such as Giemsa or DAPI.
-
Microscopy and Analysis: The slides are examined under a light microscope. The number of chromosomes in at least 50 well-spread metaphases is counted for each treatment condition. Cells with a chromosome number deviating from the modal number of the parental cell line are scored as aneuploid.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Mps1, leading to SAC inactivation and aneuploidy-induced cell death.
Experimental Workflow for Aneuploidy Assessment
Caption: Workflow for quantifying this compound-induced aneuploidy using metaphase spread analysis.
Conclusion and Future Directions
This compound's mechanism of action, centered on the induction of aneuploidy through Mps1 inhibition, represents a targeted approach to cancer therapy. The detailed protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the effects of this compound and other Mps1 inhibitors. Future research should focus on obtaining and publishing comprehensive quantitative data on this compound's effects across a wider range of cancer cell lines and in vivo models. Furthermore, exploring the synergistic potential of this compound with other anti-cancer agents that exploit genomic instability could lead to more effective combination therapies. The single phase 1 clinical trial of this compound has been completed, and further clinical investigations will be crucial to determine its therapeutic efficacy and safety profile in cancer patients.[1]
References
Empesertib (BAY1161909): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empesertib (BAY1161909) is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] By inhibiting Mps1, this compound induces inactivation of the SAC, leading to chromosomal misalignment, premature exit from mitosis, and ultimately, apoptotic cell death in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a derivative of triazolopyridine.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound (BAY1161909)
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[3][4][5]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide[6] |
| CAS Number | 1443763-60-7[6][7] |
| Molecular Formula | C₂₉H₂₆FN₅O₄S[6][7] |
| SMILES | C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3[6] |
Table 2: Physicochemical Properties of this compound (BAY1161909)
| Property | Value |
| Molecular Weight | 559.62 g/mol [6] |
| Appearance | Solid powder |
| Solubility | DMSO: ≥10 mg/mL; Ethanol: 0.1-1 mg/mL (Slightly Soluble)[7] |
Pharmacological Properties
This compound is a highly potent inhibitor of Mps1 kinase and demonstrates significant anti-proliferative activity across a range of cancer cell lines. Its pharmacological profile is highlighted by its in vitro potency and in vivo efficacy.
Table 3: In Vitro Activity of this compound (BAY1161909)
| Assay | Cell Line | IC₅₀ |
| Mps1 Kinase Inhibition | - | < 1 nM[1] |
| Mps1 Kinase Inhibition | - | 0.34 nM[7] |
| Cell Proliferation | HeLa | < 400 nM[1] |
| Nocodazole-induced Metaphase Arrest Inhibition | HeLa | 56 nM[7] |
| Cancer Cell Line Panel (Median) | 86 cancer cell lines | 6.7 nM[7] |
Table 4: In Vivo Properties of this compound (BAY1161909)
| Parameter | Species | Value |
| Maximum Oral Bioavailability (Fmax) | Rat | > 70%[1] |
| Maximum Oral Bioavailability (Fmax) | Dog | > 50%[1] |
| Maximum Oral Bioavailability (Fmax) | Human | > 60%[1] |
| In Vivo Efficacy | A2780/CP70 ovarian cancer mouse xenograft model | Tumor area reduction at 2.5 mg/kg[7] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of Mps1 kinase, a central component of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance system that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
Mps1 kinase activity is essential for the recruitment of several key SAC proteins to unattached kinetochores, including Mad1 and Mad2.[4][8] This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5] Inhibition of the APC/C prevents the degradation of securin and cyclin B, thereby halting the cell cycle in metaphase.
By inhibiting Mps1, this compound prevents the recruitment of SAC proteins to the kinetochores and the subsequent formation of the MCC.[2] This leads to a premature activation of the APC/C, resulting in the degradation of securin and cyclin B, and an untimely entry into anaphase, even in the presence of unattached chromosomes. This aberrant mitosis leads to severe chromosomal missegregation and aneuploidy, ultimately triggering apoptosis in cancer cells.[2]
Experimental Protocols
Mps1 Kinase Assay (HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound on Mps1 kinase.[9]
Materials:
-
N-terminally GST-tagged human full-length recombinant Mps1 kinase
-
Biotinylated peptide substrate (e.g., PWDPDDADITEILG)
-
Assay Buffer: 0.1 mM Sodium Orthovanadate, 10 mM MgCl₂, 2 mM DTT, 20 mM HEPES (pH 7.4), 0.1% BSA, 0.02% NaN₃
-
This compound (BAY1161909) solution in DMSO
-
ATP solution
-
HTRF Detection Reagents in detection buffer (100 mM Hepes pH 7.4, 0.1 % BSA, 40 mM EDTA, 140 nM Streptavidin-XLent)
-
384-well low-volume microtiter plates (black)
Procedure:
-
Prepare a 100-fold concentrated solution of this compound in DMSO.
-
Pipette 50 nL of the this compound solution into the wells of a 384-well microtiter plate.
-
Add 2 µL of Mps1 kinase solution in assay buffer to each well. The final enzyme concentration should be in the linear range of the assay (typically around 1 nM).
-
Initiate the kinase reaction by adding 3 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. The final concentration of ATP is typically 16.7 µM.
-
Incubate the reaction mixture for 60 minutes at 22°C.
-
Stop the reaction by adding 3 µL of the HTRF detection reagent solution.
-
Incubate for a further period as recommended by the HTRF reagent manufacturer to allow for signal development.
-
Measure the HTRF signal using a compatible plate reader.
-
Calculate the IC₅₀ values using a suitable data analysis software with a 4-parameter fit.
Cell Proliferation Assay (MTT-based)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (BAY1161909)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific details may vary depending on the cell line and mouse strain used.[11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A2780/CP70)
-
Matrigel (optional)
-
This compound (BAY1161909) formulation for oral administration
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2.5 mg/kg) or vehicle control orally to the respective groups according to the desired dosing schedule (e.g., daily).
-
Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight at regular intervals (e.g., twice a week).
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the tumor growth inhibition data to assess the efficacy of this compound.
Conclusion
This compound (BAY1161909) is a potent and selective Mps1 kinase inhibitor with a well-defined mechanism of action centered on the abrogation of the Spindle Assembly Checkpoint. Its promising in vitro and in vivo anti-tumor activity, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of its chemical and pharmacological properties for researchers and drug development professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases [pubmed.ncbi.nlm.nih.gov]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceandculture.com [scienceandculture.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Empesertib In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empesertib (also known as BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Mps1 (Monopolar spindle 1), also known as TTK (Dual specificity protein kinase TTK).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] In many cancer types, Mps1 is overexpressed, contributing to aneuploidy and tumor progression.[2] this compound's inhibition of Mps1 abrogates the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, apoptotic cell death in cancer cells.[1][2]
These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of this compound on cancer cell lines using a crystal violet-based cell proliferation assay.
Mechanism of Action: Spindle Assembly Checkpoint Inhibition
This compound targets Mps1/TTK, a critical upstream kinase in the Spindle Assembly Checkpoint signaling pathway. The SAC is activated by kinetochores that are not properly attached to the mitotic spindle. Mps1, recruited to these unattached kinetochores, initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of securin and cyclin B. This inhibition prevents sister chromatid separation and mitotic exit until all chromosomes are correctly bi-oriented on the spindle. By inhibiting Mps1, this compound prevents the activation of the SAC, causing cells to bypass this crucial checkpoint, leading to catastrophic mitotic errors and cell death.[3][4][5]
Data Presentation: In Vitro Anti-proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range. The following table summarizes representative data for Mps1 inhibitors of the same class.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | <400[1] |
| A549 | Non-Small Cell Lung Cancer | Value not available |
| MCF7 | Breast Cancer | Value not available |
| DU145 | Prostate Cancer | Value not available |
| NCI-H460 | Non-Small Cell Lung Cancer | Value not available |
| B16F10 | Melanoma | Value not available |
| Note: Specific IC50 values for this compound across a wide panel of cell lines are not publicly available in a consolidated table. The value for HeLa cells is provided as a reference. Mps1 inhibitors from the same chemical class have shown a median IC50 of 6.7 nM (range 3 to >300 nM) in cellular proliferation assays.[4] |
Experimental Protocol: Crystal Violet Cell Proliferation Assay
This protocol is adapted for a 96-well plate format to determine the effect of this compound on the proliferation of adherent cancer cell lines.
Materials
-
This compound (BAY 1161909)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS
-
Crystal Violet Staining Solution (0.1% w/v in 20% methanol or water)[6]
-
Solubilization Solution: 10% Acetic Acid or 100% Methanol
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.[1] The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 30 µM is a reasonable starting point).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for an appropriate duration, typically 72 to 96 hours, at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Fixation:
-
Staining:
-
Discard the fixation solution.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.
-
-
Washing:
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well.[1]
-
Place the plate on a shaker for 10-20 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570 nm and 590 nm using a microplate reader.[9]
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Expected Results
Treatment of cancer cells with this compound is expected to result in a dose-dependent decrease in cell viability. At the cellular level, inhibition of Mps1/TTK will lead to a failure of the spindle assembly checkpoint, causing cells to exit mitosis prematurely. This results in severe chromosomal missegregation, leading to the formation of aneuploid and/or multinucleated cells, which subsequently undergo apoptosis or mitotic catastrophe. This cytotoxic effect is the basis for the reduction in cell proliferation measured by the crystal violet assay.
Troubleshooting
-
High background staining: Ensure complete removal of the crystal violet solution and adequate washing.
-
Low signal: The initial cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for each cell line.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for consistency.
-
Cell detachment during washing: Be gentle during the washing steps to avoid dislodging the cell monolayer.
By following this detailed protocol, researchers can effectively evaluate the in vitro efficacy of this compound and other Mps1/TTK inhibitors in various cancer cell lines.
References
- 1. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Empesertib Dosage for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empesertib (also known as BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of monopolar spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, which exhibit a high degree of aneuploidy, the SAC is often compromised. Further inhibition of Mps1 by this compound leads to premature exit from mitosis, severe chromosomal missegregation, and ultimately, apoptotic cell death. This targeted approach makes this compound a promising candidate for cancer therapy, particularly in combination with other anti-mitotic agents.
These application notes provide a summary of this compound dosages used in preclinical mouse xenograft models, detailed experimental protocols for in vivo studies, and a visualization of the targeted signaling pathway.
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models, both as a monotherapy and in combination with paclitaxel.
| This compound Monotherapy | |||||
| Tumor Model | Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Cervical Cancer | HeLa | Nude Mice | 50 mg/kg | p.o., qd | Moderate |
| Colon Cancer | HCT-116 | Nude Mice | 50 mg/kg | p.o., qd | Moderate |
| This compound Combination Therapy with Paclitaxel | ||||||
| Tumor Model | Cell Line | Mouse Strain | This compound Dose | Paclitaxel Dose | Dosing Schedule | Efficacy |
| Ovarian Cancer | A2780 | Nude Mice | 12.5 mg/kg | 15 mg/kg | This compound: p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1 | Strong Synergy |
| Breast Cancer | MDA-MB-231 | Nude Mice | 25 mg/kg | 10 mg/kg | This compound: p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1 | Significant Tumor Regression |
| Patient-Derived Xenograft (PDX) - Ovarian Cancer | OVXF 899 | Nude Mice | 12.5 mg/kg | 15 mg/kg | This compound: p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1 | Enhanced Anti-tumor Activity |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: HeLa (cervical cancer), HCT-116 (colon cancer), A2780 (ovarian cancer), or MDA-MB-231 (breast cancer) cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Harvesting: Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
Cell Viability: Cell viability is determined using a trypan blue exclusion assay to ensure >95% viability before implantation.
-
Cell Concentration: The final cell suspension is adjusted to the desired concentration for injection (e.g., 5 x 10^6 cells in 100 µL).
Mouse Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are allowed to acclimatize for at least one week before any experimental procedures.
-
Implantation:
-
For subcutaneous models, 5 x 10^6 cells in a 100 µL volume of cell suspension/Matrigel mixture are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Randomization: When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into control and treatment groups.
This compound Formulation and Administration
-
Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration.
-
Administration:
-
Monotherapy: this compound is administered by oral gavage (p.o.) once daily (qd) at the specified dose (e.g., 50 mg/kg).
-
Combination Therapy: For combination studies with paclitaxel, this compound is typically administered orally for a few consecutive days (e.g., Days 1-3 of a treatment cycle), while paclitaxel is administered intravenously (i.v.) on the first day of the cycle.
-
Treatment and Monitoring
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% CMC)
-
This compound monotherapy
-
Paclitaxel monotherapy
-
This compound and paclitaxel combination therapy
-
-
Monitoring:
-
Tumor volumes are measured 2-3 times per week.
-
Body weight is recorded at the same frequency to monitor for toxicity.
-
Animal health is monitored daily.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint
Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.
Experimental Workflow for a Mouse Xenograft Study
Caption: Experimental workflow for an this compound mouse xenograft study.
Application Notes and Protocols for Western Blot Analysis of MPS1 Phosphorylation Following Empesertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar Spindle 1 (MPS1), a dual-specificity protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of MPS1 is implicated in various malignancies, making it an attractive target for anticancer drug development. Empesertib (also known as BAY 1161909) is a potent and selective inhibitor of MPS1 kinase activity.[2] This document provides detailed application notes and protocols for the analysis of MPS1 phosphorylation status in response to this compound treatment using Western blotting, a fundamental technique for characterizing the engagement of targeted therapies in cancer cells.
Signaling Pathway of MPS1
MPS1 kinase activity is tightly regulated throughout the cell cycle, peaking during mitosis. Its activation involves autophosphorylation at multiple sites, which is a key indicator of its active state.[1] MPS1, in turn, phosphorylates a cascade of downstream targets, including KNL1, to recruit other SAC proteins like BUB1, BUBR1, and MAD2 to unattached kinetochores.[3][4] This signaling cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound, by inhibiting the kinase activity of MPS1, disrupts this signaling pathway, leading to premature anaphase entry and chromosomal instability in cancer cells.
Data Presentation: Quantitative Analysis of MPS1 Phosphorylation
The following tables provide a representative summary of expected quantitative data from Western blot analysis of MPS1 phosphorylation (p-MPS1) in a cancer cell line (e.g., HeLa) treated with this compound. The data is normalized to total MPS1 levels and expressed as a percentage of the untreated control.
Table 1: Dose-Dependent Effect of this compound on MPS1 Phosphorylation (24-hour treatment)
| This compound Concentration (nM) | Relative p-MPS1/Total MPS1 (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 8.5 |
| 1 | 85 | ± 6.2 |
| 10 | 52 | ± 4.8 |
| 50 | 21 | ± 3.1 |
| 100 | 8 | ± 1.9 |
| 500 | < 5 | ± 1.2 |
Table 2: Time-Course of this compound (100 nM) on MPS1 Phosphorylation
| Treatment Duration (hours) | Relative p-MPS1/Total MPS1 (%) | Standard Deviation |
| 0 | 100 | ± 9.1 |
| 1 | 78 | ± 7.3 |
| 4 | 45 | ± 5.5 |
| 8 | 25 | ± 3.9 |
| 16 | 12 | ± 2.4 |
| 24 | 7 | ± 1.6 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of MPS1 phosphorylation following this compound treatment.
Experimental Workflow
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations for the dose-response or time-course experiment.
-
Treatment:
-
Dose-Response: After allowing the cells to adhere overnight, replace the medium with fresh media containing increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) or a vehicle control (DMSO). Incubate for a fixed period (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) or vehicle control and harvest the cells at various time points (e.g., 0, 1, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of MPS1.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubation and Clarification: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
Immunodetection
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MPS1 (p-MPS1) and another membrane with a primary antibody for total MPS1. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for p-MPS1 and total MPS1 from the Western blot images using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-MPS1 band intensity to the corresponding total MPS1 band intensity to account for any variations in protein loading.
-
Relative Quantification: Express the normalized p-MPS1 levels in the this compound-treated samples as a percentage relative to the vehicle-treated control, which is set to 100%.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the Western blot analysis of MPS1 phosphorylation following treatment with the MPS1 inhibitor, this compound. Accurate and reproducible quantification of on-target effects is paramount in drug development. By following these detailed procedures, researchers can effectively assess the cellular activity of this compound and its impact on the MPS1 signaling pathway.
References
- 1. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for Mitotic Defects Induced by Empesertib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Empesertib (also known as BAY 1161909) is a potent and selective oral inhibitor of the monopolar spindle 1 (MPS1) kinase.[1][2] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] In cancer cells, which often exhibit chromosomal instability, the SAC is essential for survival.
This compound's inhibition of MPS1 abrogates the SAC, forcing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.[3][5] This leads to severe mitotic errors, including chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death, making this compound a promising therapeutic agent in oncology.[3]
This application note provides a detailed protocol for the use of immunofluorescence microscopy to identify and quantify the characteristic mitotic defects induced by this compound treatment in cultured cancer cells.
Principle
Cultured cells are treated with this compound to induce mitotic defects. Subsequently, cells are fixed and permeabilized to allow for the entry of specific antibodies. Key mitotic structures are then visualized using fluorescently labeled antibodies. Specifically, α-tubulin is used to label the mitotic spindle, a protein like pericentrin or γ-tubulin is used to mark the centrosomes, and a nuclear stain such as DAPI is used to visualize the chromosomes. High-resolution fluorescence microscopy is then employed to capture images, which are analyzed to quantify the various mitotic phenotypes indicative of this compound's mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: Mechanism of this compound-induced mitotic disruption.
Caption: Immunofluorescence workflow for detecting mitotic defects.
Quantitative Data Summary
Treatment of cancer cell lines with MPS1 inhibitors like this compound results in a range of quantifiable mitotic defects. The following table summarizes representative data observed in studies using potent MPS1 inhibitors.
| Mitotic Phenotype | Vehicle Control (% of mitotic cells) | This compound Treatment (% of mitotic cells) | Description |
| Spindle Abnormalities | |||
| Multipolar Spindles | < 5% | 20 - 40% | Cells with more than two spindle poles, often resulting from centrosome amplification. |
| Monopolar Spindles | < 2% | 5 - 15% | Cells with a single spindle pole and a radial array of microtubules. |
| Chromosome Segregation Defects | |||
| Chromosome Misalignment | < 10% | > 80% | Failure of chromosomes to congress at the metaphase plate. |
| Lagging Chromosomes/Anaphase Bridges | < 5% | 30 - 50% | Chromosomes or chromatin that fails to properly segregate to the poles during anaphase. |
| Post-Mitotic Abnormalities | |||
| Micronuclei | < 3% | 25 - 45% | Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei. |
| Multinucleated Cells | < 2% | 20 - 35% | Cells containing more than one nucleus, often resulting from cytokinesis failure. |
| Asymmetric Cell Division | < 5% | ~35% | Successful cell division resulting in two daughter cells with visibly unequal distribution of chromatin.[3] |
Note: The precise percentages can vary depending on the cell line, this compound concentration, and duration of treatment. The data presented is a representative range based on published studies of potent MPS1 inhibitors.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., HeLa, U2OS, or other cancer cell line of interest.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound (BAY 1161909): Stock solution in DMSO.
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for mitotic spindle).
-
Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes).
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488-conjugated.
-
Goat anti-rabbit IgG, Alexa Fluor 594-conjugated.
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Protocol
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) PBS.
-
Add 1 mL of 4% PFA in PBS to each well and fix for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.[6]
-
Aspirate the buffer and wash three times with PBS for 5 minutes each.
-
Add 1 mL of Blocking Buffer (10% NGS in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.[6]
-
-
Antibody Staining:
-
Dilute the primary antibodies (anti-α-tubulin and anti-pericentrin) in Blocking Buffer at their predetermined optimal concentrations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 10 minutes each.[6]
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.[6]
-
Wash the cells three times with PBS for 10 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the DNA.
-
Wash the coverslips twice with PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Acquire images of at least 100 mitotic cells per condition for quantitative analysis.
-
Score the cells for the mitotic phenotypes listed in the data table above (e.g., multipolar spindles, lagging chromosomes, micronuclei).
-
Calculate the percentage of mitotic cells exhibiting each defect for both control and this compound-treated samples.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase the number and duration of wash steps. |
| Secondary antibody concentration too high. | Titrate the secondary antibody to determine the optimal dilution. | |
| Weak Signal | Primary antibody concentration too low. | Increase the concentration of the primary antibody. |
| Insufficient incubation time. | Ensure overnight incubation for the primary antibody at 4°C. | |
| PFA over-fixation masking epitopes. | Reduce fixation time to 10 minutes. | |
| Cell Morphology is Poor | Harsh handling during washing steps. | Be gentle when adding and removing solutions. Do not allow cells to dry out. |
| Cells were not healthy before fixation. | Ensure cells are in the logarithmic growth phase and not over-confluent. |
Conclusion
This application note provides a robust immunofluorescence-based method to visualize and quantify the mitotic defects induced by the MPS1 inhibitor this compound. By targeting key components of the mitotic machinery, researchers can effectively assess the cellular response to this compound treatment, confirming its mechanism of action and providing valuable data for preclinical drug development.
References
- 1. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 2. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ablation of the spindle assembly checkpoint by a compound targeting Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
Application Notes and Protocols: High-Content Screening with Empesertib for Synthetic Lethal Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empesertib (also known as BAY 1161909) is a potent and selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. This mechanism of action makes this compound a promising therapeutic agent.
The concept of synthetic lethality, where the combination of two non-lethal genetic alterations results in cell death, presents a powerful strategy in cancer therapy. Identifying synthetic lethal partners to Mps1 inhibition can unveil novel combination therapies, enhance the therapeutic window of this compound, and overcome potential resistance mechanisms. High-content screening (HCS) is an ideal platform for such investigations, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner.
These application notes provide detailed protocols for utilizing high-content screening to identify synthetic lethal partners of this compound. The described methodologies leverage siRNA libraries to systematically knock down genes and assess the combinatorial effect with this compound treatment on cell viability and mitotic progression.
Signaling Pathways
To understand the context of this compound's action and its potential synthetic lethal interactions, it is crucial to visualize the signaling pathways involved.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with BAY1161909
Introduction
BAY1161909 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] In many cancer cells, Mps1 is overexpressed, making it an attractive target for anticancer therapy.[1] Inhibition of Mps1 by BAY1161909 abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately, cell death.[3][4] This application note provides a detailed protocol for analyzing the effects of BAY1161909 on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
Mps1 kinase is a central component of the SAC. When kinetochores are not properly attached to the microtubules of the mitotic spindle, Mps1 is activated and initiates a signaling cascade that prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition of APC/C prevents the degradation of securin and cyclin B, thereby halting the cell cycle in mitosis until all chromosomes are correctly attached.
BAY1161909, as an Mps1 inhibitor, disrupts this process. By inhibiting Mps1 kinase activity, BAY1161909 prevents the establishment of the mitotic checkpoint. This leads to a failure to arrest the cell cycle in the presence of unattached kinetochores. Consequently, cells proceed into anaphase with misaligned chromosomes, resulting in severe chromosomal segregation errors, aneuploidy, and subsequent cell death, often through mitotic catastrophe.[3][4]
Data Presentation
The following table provides representative data on the effects of BAY1161909 on the cell cycle distribution of a cancer cell line as determined by flow cytometry. It is important to note that these are illustrative values based on the known mechanism of Mps1 inhibitors, as specific quantitative data for BAY1161909's effect on G1, S, and G2/M percentages were not available in the public domain at the time of this writing. Researchers should generate their own data for specific cell lines and experimental conditions. A hallmark of Mps1 inhibition is an increase in the population of cells with >4n DNA content, indicative of aneuploidy and mitotic failure.
| Treatment (24h) | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase | % >4n (Aneuploid) |
| Vehicle (DMSO) | 0 | 55 | 25 | 15 | 5 |
| BAY1161909 | 10 | 52 | 23 | 12 | 13 |
| BAY1161909 | 50 | 48 | 20 | 10 | 22 |
| BAY1161909 | 100 | 45 | 18 | 8 | 29 |
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in a cancer cell line (e.g., HeLa, HCT116) following treatment with BAY1161909.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BAY1161909 (Empesertib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (typically 50-60% confluency). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a stock solution of BAY1161909 in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions. Replace the medium in the wells with the medium containing BAY1161909 or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 610 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate the populations corresponding to G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and >4n (aneuploid) populations.
-
Mandatory Visualization
Caption: BAY1161909 inhibits Mps1, leading to SAC inactivation and mitotic catastrophe.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity [ouci.dntb.gov.ua]
- 2. scispace.com [scispace.com]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing Empesertib-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empesertib (also known as BAY1161909) is a potent and selective oral inhibitor of the serine/threonine kinase, Monopolar spindle 1 (Mps1 or TTK).[1][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][4] In many types of cancer, Mps1 is overexpressed, making it an attractive target for anticancer therapies.[2][4] this compound functions by inhibiting Mps1 kinase activity, which leads to a defective SAC, chromosomal misalignment, and ultimately, mitotic catastrophe and cell death in cancer cells.[2][3][4]
Despite the promise of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge.[5] To investigate the mechanisms of resistance to this compound and to develop strategies to overcome it, robust preclinical models are essential. This document provides detailed protocols for the establishment and characterization of this compound-resistant cancer cell line models.
Data Presentation
Table 1: Characterization of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Doubling Time (hours) | Notes |
| MCF-7 | 5.2 | 156.8 | 30.2 | ~24 | Breast Adenocarcinoma |
| NCI-H460 | 8.1 | 251.1 | 31.0 | ~22 | Non-Small Cell Lung Cancer |
| HeLa | 6.5 | 201.5 | 31.0 | ~20 | Cervical Adenocarcinoma |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 1 indicates increased tolerance to the drug.[6]
Table 2: Cell Cycle Analysis of Parental vs. This compound-Resistant Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| MCF-7 Parental | Vehicle | 45.3 | 25.1 | 29.6 | 2.1 |
| This compound (10 nM) | 10.2 | 8.5 | 75.3 | 6.0 | |
| MCF-7 Resistant | Vehicle | 46.1 | 24.8 | 29.1 | 2.3 |
| This compound (10 nM) | 42.5 | 23.9 | 33.6 | 2.8 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| MCF-7 Parental | Vehicle | 3.2 | 1.5 | 0.8 |
| This compound (10 nM) | 25.8 | 10.2 | 1.1 | |
| MCF-7 Resistant | Vehicle | 3.5 | 1.8 | 0.9 |
| This compound (10 nM) | 5.1 | 2.3 | 1.0 |
Signaling Pathways and Experimental Workflows
References
Application Notes & Protocols: Lentiviral shRNA Knockdown of MPS1 to Mimic Empesertib Effects
Introduction
Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase essential for the proper execution of mitosis.[1] A key function of MPS1 is its role as a master regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures accurate chromosome segregation by preventing the premature onset of anaphase.[2][3] In many types of cancer, MPS1 is overexpressed, making it an attractive therapeutic target.[4][5]
Empesertib (BAY 1161909) is a potent and selective small-molecule inhibitor of MPS1 kinase.[6][7] By inhibiting MPS1, this compound abrogates the SAC, leading to chromosomal misalignment, gross aneuploidy, and ultimately, cell death in cancer cells.[5][8] For researchers in drug development and cancer biology, validating MPS1 as a therapeutic target and understanding the downstream consequences of its inhibition are crucial.
These application notes provide a detailed framework for using lentiviral-mediated short hairpin RNA (shRNA) to knock down MPS1 expression. This genetic approach serves as a powerful tool to mimic the pharmacological effects of this compound, enabling researchers to study the specific consequences of MPS1 loss-of-function, validate on-target effects of MPS1 inhibitors, and investigate potential mechanisms of resistance.
The MPS1 Signaling Pathway and Therapeutic Intervention
The MPS1 kinase sits at the apex of the Spindle Assembly Checkpoint signaling cascade. Its primary role is to detect unattached kinetochores and initiate a signal to halt mitotic progression. Both pharmacological inhibition by this compound and genetic knockdown via shRNA converge to disrupt this pathway, preventing the cell from arresting in mitosis, even in the presence of errors.
Caption: MPS1 pathway in the Spindle Assembly Checkpoint and points of intervention.
Expected Phenotypic Correlation
The inhibition of MPS1 function, whether through a small molecule like this compound or shRNA-mediated knockdown, is expected to yield a consistent set of cellular phenotypes. The following table summarizes these effects, providing a basis for comparing the outcomes of pharmacological and genetic approaches.
| Cellular Phenotype | Effect of this compound (or other MPS1 inhibitors) | Expected Effect of MPS1 shRNA Knockdown | Primary Assay |
| Enzyme Activity | Potent inhibition of MPS1 kinase activity (IC50 < 1 nM for this compound).[9] | Not directly applicable (mechanism is protein reduction). | In vitro Kinase Assay |
| Protein Level | No direct effect on total MPS1 protein levels. | Significant reduction in MPS1 mRNA and protein expression. | Western Blot, RT-qPCR |
| Spindle Assembly Checkpoint (SAC) | SAC abrogation, leading to premature exit from mitosis even with spindle poisons (e.g., taxol).[10][11] | SAC abrogation, characterized by a failure to arrest in mitosis upon spindle poison treatment.[10][12] | Flow Cytometry (Mitotic Index), Live-cell Imaging |
| Mitotic Progression | Accelerated and aberrant mitosis, chromosome misalignment.[8][12] | Errors in chromosome congression and premature anaphase entry.[12] | Immunofluorescence, Live-cell Imaging |
| Ploidy | Induction of gross aneuploidy and formation of micronuclei.[10][13] | Increased aneuploidy and polyploidy.[12] | Flow Cytometry (DNA content), Microscopy |
| Cell Viability | Dose-dependent decrease in cancer cell viability (IC50 < 400 nM in HeLa cells for this compound).[9] | Decreased cell proliferation and survival.[10] | Cell Viability Assays (MTS, Crystal Violet) |
| Cell Cycle Profile | G2/M checkpoint override, leading to subsequent cell cycle arrest or cell death.[13] | Reduction in G2/M population post-mitotic slippage, potential for arrest in subsequent G1. | Flow Cytometry (DNA content) |
| Apoptosis | Induction of apoptosis or mitotic catastrophe.[13] | Induction of cell death.[12] | Caspase Activity Assays, Annexin V Staining |
Experimental Workflow Overview
A systematic workflow is essential for successfully knocking down MPS1 and performing subsequent functional analyses. The process involves designing and validating the shRNA, producing lentivirus, creating stable cell lines, confirming the knockdown, and finally, assessing the phenotypic consequences in parallel with this compound treatment.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. This compound | C29H26FN5O4S | CID 71599640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 12. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Empesertib Technical Support Center: Solubility and In Vivo Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of Empesertib for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BAY 1161909, is an orally bioavailable, selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1).[1][2][3] Mps1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][4] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, aneuploidy, and ultimately, cell death in cancer cells that overexpress Mps1.[2][3][4]
Q2: What are the known targets of this compound?
A2: The primary target of this compound is the Dual specificity protein kinase TTK, also known as Mps1.[4][5] It is a potent inhibitor with an IC50 of less than 1 nM in cell-free assays.[1][3]
Q3: What are the recommended administration routes for in vivo studies?
A3: this compound can be administered via oral gavage or intravenous (IV) injection.[1]
Solubility Data
Proper dissolution is critical for the successful formulation and administration of this compound. The following table summarizes its solubility in various common solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 35 mg/mL (62.54 mM)[6] | Use fresh, non-hygroscopic DMSO for best results.[1][6] |
| 67.5 mg/mL (120.62 mM)[3] | ||
| 94 mg/mL (167.97 mM)[7] | ||
| 100 mg/mL (178.69 mM)[1] | ||
| Water | Insoluble[1][7] | |
| Ethanol | Insoluble[1] | Slightly Soluble: 0.1-1 mg/ml[8] |
Note: Solubility can vary between different batches and vendors.[3]
In Vivo Formulation Protocols
The selection of an appropriate vehicle is crucial for the efficacy and safety of in vivo experiments. Below are several reported formulations for this compound. It is recommended to prepare working solutions fresh daily.[6]
| Formulation Composition | Final Concentration | Preparation Method | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.47 mM) | Add each solvent sequentially. For a 1 mL solution: start with 100 µL of a 25 mg/mL DMSO stock, add 400 µL PEG300, mix, add 50 µL Tween-80, mix, and finally add 450 µL Saline.[6] | Results in a clear solution.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.47 mM) | For a 1 mL solution: add 100 µL of a 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix.[6] | Results in a suspended solution. Ultrasonic treatment may be needed. Suitable for oral and intraperitoneal injection.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.47 mM) | For a 1 mL solution: add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil and mix.[6] | Results in a clear solution. Caution is advised for dosing periods longer than two weeks.[6] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | For a 1 mL solution: start with 50 µL of a 100 mg/mL DMSO stock, add 400 µL PEG300, mix, add 50 µL Tween-80, mix, and finally add 500 µL ddH₂O.[1] | The mixed solution should be used immediately.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during formulation | - Incomplete dissolution of this compound. - Incompatibility of solvents. | - Use heat and/or sonication to aid dissolution.[6] - Ensure solvents are added in the correct order and mixed thoroughly at each step. |
| Low bioavailability in animal models | - Poor absorption due to suboptimal formulation. - Issues with the administration procedure. | - Try a different formulation vehicle from the protocols provided. - For oral administration, ensure proper gavage technique to deliver the full dose to the stomach. |
| Inconsistent results between experiments | - Variability in formulation preparation. - Freeze-thaw cycles of stock solutions. | - Prepare fresh working solutions for each experiment.[6] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
This compound Signaling Pathway and Experimental Workflow
To further aid in experimental design and understanding, the following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C29H26FN5O4S | CID 71599640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent results in Empesertib cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Empesertib (also known as BAY-1161909) cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase Mps1 (Monopolar spindle 1), also known as TTK.[1] Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial process that ensures proper chromosome segregation during mitosis.[1] By inhibiting Mps1, this compound disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and aneuploidy. This cascade of events ultimately induces cell death in cancer cells, particularly those that overexpress Mps1.[1]
Q2: What are the expected IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| HeLa | Cervical Cancer | < 400 |
| A2780/CP70 | Ovarian Cancer | Not specified, but effective at 2.5 mg/kg in vivo |
| Panel of 86 Cancer Cell Lines | Various | Median IC50 = 6.7 |
Note: These values should be used as a reference. It is recommended to determine the IC50 in your specific cell line and experimental setup.
Q3: Are there known off-target effects of this compound that could influence cytotoxicity assays?
This compound is a selective Mps1 inhibitor. However, at higher concentrations, it has been shown to inhibit other kinases. In a panel of 230 kinases, this compound only showed significant inhibition (>50%) of JNK2 and JNK3 at a concentration of 1 µM.[2] It is important to consider these off-target effects when interpreting results, especially at higher concentrations of the compound, as they could contribute to the observed cytotoxicity.
Troubleshooting Inconsistent Results
Problem 1: High variability between replicate wells.
High variability between replicate wells is a common issue in cytotoxicity assays and can obscure the true effect of the compound.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting steps to prevent cell settling.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, dispense the liquid below the surface of the medium in the well without disturbing the cell monolayer.
-
Incomplete Solubilization of Formazan (for MTT/XTT assays): If using tetrazolium-based assays, ensure complete solubilization of the formazan crystals. Inadequate mixing or insufficient solvent volume can lead to variability.[3]
Problem 2: this compound appears less potent than expected or shows no effect.
If this compound is not inducing cytotoxicity at the expected concentrations, consider the following possibilities.
Possible Causes and Solutions:
-
Acquired Resistance: Cancer cells can develop resistance to Mps1 inhibitors. A known mechanism of resistance is the acquisition of point mutations in the ATP-binding pocket of the Mps1/TTK kinase domain, such as the C604Y mutation.[3][4] This mutation can reduce the binding affinity of certain Mps1 inhibitors.
-
Troubleshooting Resistance:
-
Sequence the Mps1/TTK gene: In your resistant cell population to identify potential mutations in the kinase domain.
-
Test alternative Mps1 inhibitors: Some Mps1 inhibitors, like reversine, have been shown to be effective against certain resistant mutations.[3]
-
Consider combination therapies: The use of this compound in combination with other chemotherapeutic agents may overcome resistance.
-
-
-
Cell Line Specificity: The sensitivity to Mps1 inhibition can vary between cell lines. Factors such as the expression level of Mps1 and the status of other cell cycle checkpoint proteins can influence the response.
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Problem 3: Inconsistent dose-response curves (e.g., non-sigmoidal).
An abnormal dose-response curve can indicate experimental artifacts or complex biological responses.
Possible Causes and Solutions:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent formulation.
-
Interference with Assay Reagents: While no direct interference of this compound with common cytotoxicity assay reagents has been reported, it remains a possibility. Kinase inhibitors can sometimes interfere with the enzymatic reactions of assays like MTT, which relies on cellular reductases.
-
How to Test for Interference: Run a cell-free control where you add this compound to the assay medium with the reagent (e.g., MTT) but without cells. If a color change occurs, it indicates direct chemical interaction.
-
-
Off-Target Effects at High Concentrations: As mentioned, this compound can inhibit JNK2 and JNK3 at higher concentrations, which might lead to complex biological responses that do not follow a simple dose-dependent cytotoxicity curve for Mps1 inhibition.
Experimental Protocols
Crystal Violet Cytotoxicity Assay for this compound
This protocol is adapted from methods used to assess the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (BAY-1161909)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
11% Glutaraldehyde solution
-
0.1% Crystal Violet solution (in 20% methanol)
-
10% Acetic Acid solution
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as in the highest this compound treatment).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
-
Staining:
-
After the incubation period, carefully aspirate the medium.
-
Fix the cells by adding 100 µL of 11% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plates three times with PBS.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates three times with water and allow them to air dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid solution to each well to solubilize the stain.
-
Shake the plate gently for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action leading to cytotoxicity.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Empesertib in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of Empesertib during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BAY 1161909) is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial process that ensures proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment and ultimately inducing cell death in proliferating cancer cells.
Q2: What are the general recommendations for storing and handling this compound?
To ensure its stability, this compound should be handled and stored according to the following guidelines:
| Storage Condition | Recommendation |
| Solid Form | Store at -20°C for long-term stability. |
| DMSO Stock Solution | Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. |
| Aqueous Solutions | This compound is not soluble in water. Prepare working solutions by diluting the DMSO stock into pre-warmed cell culture media immediately before use. |
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize potential cytotoxic effects on the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Degradation in Long-Term Culture
Issue 1: Decreased or inconsistent drug efficacy in experiments lasting longer than 4 days.
This is a common issue encountered in long-term cell culture with small molecule inhibitors and may be indicative of this compound degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inherent instability in aqueous media | Small molecule inhibitors can be susceptible to hydrolysis or oxidation in the aqueous environment of cell culture media, especially over extended periods at 37°C. |
| Metabolic degradation by cells | Cells can metabolize the compound, reducing its effective concentration over time. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surface of cell culture plates and flasks, lowering the available concentration in the media. |
Recommended Strategy: Periodic Media Refreshment
For long-term experiments, it is crucial to replenish the this compound-containing medium regularly. The optimal frequency of media changes will depend on the stability of this compound in your specific cell culture system. A good starting point is to replace the medium every 2-3 days.
Experimental Protocol: Assessing this compound Stability in Your Cell Culture System
To determine the stability of this compound under your specific experimental conditions, we recommend the following protocol. This will allow you to establish an evidence-based media refreshment schedule.
Objective: To quantify the concentration of this compound in cell culture medium over time in the presence and absence of cells.
Materials:
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This compound powder
-
Anhydrous DMSO
-
Your specific cell line and complete culture medium
-
Cell culture plates (e.g., 6-well plates)
-
HPLC-MS system for quantitative analysis
-
Acetonitrile (ACN)
-
Formic acid
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Experimental Setup:
-
Condition 1 (With Cells): Seed your cells in a 6-well plate at your typical experimental density. Allow cells to adhere overnight.
-
Condition 2 (Without Cells): Add only cell culture medium to a separate 6-well plate.
-
-
Treatment:
-
Prepare working solutions of this compound in your complete cell culture medium at your desired final concentration (e.g., 100 nM).
-
For Condition 1, replace the existing medium with the this compound-containing medium.
-
For Condition 2, add the this compound-containing medium to the wells.
-
-
Sample Collection:
-
Collect aliquots of the cell culture medium from both conditions at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
At each time point, collect approximately 100 µL of medium from each well.
-
Immediately process the samples for analysis or store them at -80°C.
-
-
Sample Preparation for HPLC-MS Analysis:
-
To precipitate proteins, add 3 volumes of cold acetonitrile with 0.1% formic acid to each 1 volume of collected medium (e.g., 300 µL of ACN solution to 100 µL of medium).
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Develop a quantitative LC-MS/MS method for this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., selecting precursor and product ions for multiple reaction monitoring - MRM).
-
Generate a standard curve using known concentrations of this compound in fresh cell culture medium to accurately quantify the amount of this compound in your experimental samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both conditions (with and without cells).
-
Calculate the half-life of this compound in your cell culture medium under both conditions.
-
Data Interpretation:
By comparing the degradation rate of this compound in the presence and absence of cells, you can infer the contribution of cellular metabolism to its overall degradation. The results will provide a clear indication of how frequently the medium needs to be replenished to maintain a stable concentration of the inhibitor throughout your long-term experiment.
Visualizing Key Concepts
This compound's Mechanism of Action
Experimental Workflow for Stability Assessment
Off-target effects of Empesertib in kinase inhibitor screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Empesertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as BAY1161909 and BMS-986158, is a potent inhibitor of Monopolar Spindle 1 (Mps1), a serine/threonine kinase also known as TTK protein kinase.[1][2][3] It inhibits Mps1 with a very high potency, exhibiting IC50 values in the low nanomolar range.[1][2]
Q2: Does this compound have known off-target activities?
A2: Yes. In addition to its primary target Mps1/TTK, this compound has been shown to have off-target activity against other kinases, specifically c-Jun N-terminal kinase 2 (JNK2) and c-Jun N-terminal kinase 3 (JNK3), at higher concentrations. Furthermore, this compound (under the identifier BMS-986158) is also a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.[4][5][6]
Q3: What are the potential consequences of this compound's off-target effects in my experiments?
A3: Off-target inhibition of JNK2 and JNK3 can impact cellular processes such as proliferation, apoptosis, and inflammation.[7][] Inhibition of BET proteins can affect gene transcription regulation.[9][10] These off-target activities may lead to unexpected phenotypic changes in your cellular models and could be a source of confounding results.
Q4: I am observing unexpected cellular phenotypes that are inconsistent with Mps1 inhibition alone. What could be the cause?
A4: Unexpected phenotypes could be due to this compound's off-target effects on JNK2/3 or BET proteins. Consider the concentration of this compound you are using. Off-target effects are more likely to be observed at higher concentrations. It is also possible that the observed phenotype is a downstream consequence of Mps1 inhibition in your specific cellular context that has not been previously characterized.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target (Mps1 inhibition) phenotype. Performing a dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay. Additionally, consider using a structurally unrelated Mps1 inhibitor as a control to confirm that the observed phenotype is due to Mps1 inhibition.
Data Presentation
This compound Kinase Inhibition Profile
| Target | IC50 / % Inhibition | Assay Type |
| Mps1 (TTK) | < 1 nM | Biochemical Assay |
| JNK2 | 54% inhibition @ 1 µM | Kinase Panel Screen |
| JNK3 | 84% inhibition @ 1 µM | Kinase Panel Screen |
This compound BET Bromodomain Inhibition Profile
| Target | IC50 | Cell Line |
| BET | 6.6 nM | NCI-H211 (SCLC) |
| BET | 5 nM | MDA-MB231 (TNBC) |
| BRD4 | < 5 nM | FRET Assay |
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol is a general guideline for determining the inhibitory activity of this compound against a purified kinase in a biochemical assay.
Materials:
-
Purified active kinase (e.g., Mps1, JNK2, JNK3)
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the this compound and control compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Prepare a solution of the kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or control compound to the wells of a 96-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Reagent instability (ATP, kinase).2. Pipetting errors.3. Variation in incubation times. | 1. Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles.2. Use calibrated pipettes and ensure proper mixing.3. Use a timer to ensure consistent incubation times for all steps. |
| High background signal in no-kinase control wells | 1. Contamination of reagents with ATP or kinase.2. Assay plate autofluorescence/autoluminescence. | 1. Use fresh, high-quality reagents. Prepare master mixes to reduce variability.2. Use plates recommended for luminescence assays. |
| Observed phenotype does not match published Mps1 inhibition effects | 1. Off-target effects at the concentration used.2. Cell-line specific responses.3. This compound degradation. | 1. Perform a dose-response curve to find the minimal effective concentration. Compare with a structurally different Mps1 inhibitor.2. Validate key findings in a second cell line.3. Prepare fresh dilutions of this compound for each experiment. |
| Cell death observed at concentrations expected to be non-toxic | 1. Off-target effects on pro-apoptotic pathways (e.g., JNK signaling).2. Synergistic effects with other components in the cell culture medium. | 1. Lower the concentration of this compound. Investigate the activation of apoptotic markers.2. Review the composition of the cell culture medium for any potential interactions. |
Mandatory Visualizations
Signaling Pathways
Caption: Off-target inhibition of the JNK signaling pathway by this compound.
Caption: Off-target inhibition of BET protein function by this compound.
Experimental Workflow
Caption: General workflow for in vitro kinase inhibitor screening.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
Technical Support Center: Empesertib Resistance in Breast Cancer Research
Welcome to the technical support center for researchers investigating empesertib in breast cancer cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in breast cancer?
This compound (also known as BAY 1161909) is an orally bioavailable, selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a major regulator of the cell cycle.[1] In many cancer cells, including breast cancer, Mps1 is overexpressed.[1] By inhibiting Mps1, this compound disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and ultimately, cell death in cancer cells.[1]
Q2: What are the known mechanisms of resistance to Mps1 inhibitors like this compound in breast cancer cell lines?
While specific data on this compound resistance in breast cancer cell lines is limited, research on Mps1 inhibitors in other cancer models points to the following potential mechanisms:
-
Point Mutations in the Mps1 Kinase Domain: The most commonly cited mechanism of acquired resistance to Mps1 inhibitors involves the emergence of point mutations within the ATP-binding pocket of the Mps1 kinase. These mutations can prevent the stable binding of the inhibitor, thereby reducing its efficacy while preserving the kinase's normal activity. A notable example is the C604Y mutation, which has been shown to confer resistance to certain Mps1 inhibitors.
-
Cross-Resistance: Interestingly, cross-resistance between different Mps1 inhibitors appears to be limited and dependent on the specific mutation and inhibitor scaffold. This suggests that cell lines resistant to one Mps1 inhibitor may retain sensitivity to another with a different chemical structure.
Q3: My breast cancer cell line is showing unexpected resistance to this compound. What are the potential causes?
Several factors could contribute to apparent resistance in your experiments:
-
Cell Line Specific Factors: The intrinsic sensitivity of different breast cancer cell lines to Mps1 inhibitors can vary. Factors such as the expression level of Mps1 and the status of other cell cycle and apoptotic pathway proteins can influence the response.
-
Experimental Variability: Inconsistent results can arise from variations in cell culture conditions, such as cell density, passage number, and media composition. It is crucial to standardize these parameters across experiments.
-
Drug Stability and Concentration: Ensure the proper storage and handling of your this compound stock solution to maintain its potency. Verify the final concentration in your culture medium.
-
Development of Acquired Resistance: If you are culturing cells with the drug for extended periods, you may be inadvertently selecting for a resistant population.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Optimize and standardize the initial cell seeding density for your specific breast cancer cell line. Ensure even cell distribution across wells. |
| Variation in Cell Passage Number | Use cells within a consistent and defined passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Variable Incubation Times | Adhere to a strict and consistent incubation time for drug exposure in all assays. |
Problem 2: My this compound-treated cells are not showing the expected level of apoptosis or cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for inducing the desired phenotype in your cell line. |
| Cell Line is Intrinsically Resistant | Characterize the Mps1 expression levels in your cell line. Consider testing other breast cancer cell lines with known sensitivity to Mps1 inhibitors as a positive control. |
| Issues with Detection Assay | Validate your apoptosis or cell cycle analysis assay with a known positive control agent for your cell line. Ensure proper antibody dilutions and gating strategies for flow cytometry. |
| Rapid Development of Resistance | If you are treating for an extended period, consider analyzing early time points to capture the initial response before resistance mechanisms emerge. |
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for this compound in different breast cancer cell lines to illustrate expected variations between sensitive and resistant populations. Note: Publicly available, specific IC50 data for this compound-resistant breast cancer cell lines is limited. These values are for illustrative purposes.
Table 1: Hypothetical this compound IC50 Values in Parental and Resistant Breast Cancer Cell Lines
| Cell Line | Subtype | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Resistance |
| MCF-7 | Luminal A | 50 | >1000 | >20 |
| MDA-MB-231 | Triple-Negative | 75 | >1500 | >20 |
| SK-BR-3 | HER2-Positive | 60 | >1200 | >20 |
Table 2: Synergistic Effects of this compound with Paclitaxel
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50* | Interpretation |
| MDA-MB-231 | 75 | 10 | < 1 | Synergistic |
| MCF-7 | 50 | 5 | < 1 | Synergistic |
*The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Breast Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in breast cancer cell lines through continuous exposure to escalating drug concentrations.[2][3][4]
Materials:
-
Parental breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the 50% inhibitory concentration (IC50).
-
Initiate resistance induction. Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Monitor cell growth. Observe the cells regularly. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Gradually increase the drug concentration. Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat the dose escalation. Continue this process of gradually increasing the this compound concentration as the cells become tolerant to the previous concentration. This process can take several months.
-
Cryopreserve at intermediate stages. It is advisable to cryopreserve vials of cells at different stages of resistance development.
-
Characterize the resistant phenotype. Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Validate the resistant cell line. Further characterize the resistant cell line by examining the expression and phosphorylation status of Mps1 and downstream signaling proteins via Western blotting. Sequence the Mps1 gene to identify potential resistance-conferring mutations.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing a standard MTT assay to determine the cytotoxic effects of this compound.[5][6][7]
Materials:
-
Breast cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells. Plate the breast cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat with this compound. The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add MTT reagent. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilize formazan crystals. Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.
-
Measure absorbance. Read the absorbance at 570 nm using a microplate reader.
-
Data analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Mps1 Pathway Analysis
This protocol provides a general workflow for analyzing the protein expression and phosphorylation status of Mps1 and its downstream targets.[8][9][10][11]
Materials:
-
Parental and this compound-resistant breast cancer cell lysates
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mps1, anti-phospho-Mps1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates. Lyse the parental and resistant cells in ice-cold lysis buffer.
-
Determine protein concentration. Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE. Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein transfer. Transfer the separated proteins from the gel to a membrane.
-
Blocking. Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary antibody incubation. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis. Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
Caption: Troubleshooting workflow for addressing this compound resistance in breast cancer cell lines.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. biomol.com [biomol.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Cell line-specific responses to Empesertib treatment
Welcome to the technical support center for Empesertib. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this novel Mps1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1), also known as Tyrosine Threonine Kinase (TTK).[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cell cycle regulatory mechanism.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosomal misalignment, and ultimately, aneuploidy-induced cell death in cancer cells.[1]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
This compound has been investigated in preclinical models of various solid tumors. Clinical trials have primarily focused on breast carcinoma and other advanced malignant solid tumors.[1]
Q3: What are the known resistance mechanisms to Mps1 inhibitors like this compound?
Resistance to Mps1 inhibitors can arise from point mutations in the ATP-binding pocket of the Mps1/TTK kinase domain.[3][4] For instance, mutations at the Cys604 residue of Mps1 have been shown to confer resistance to certain Mps1 inhibitors.[3][4]
Q4: Are there any known biomarkers that may predict sensitivity to this compound?
High expression of the anaphase-promoting complex/cyclosome (APC/C) co-activator CDC20 has been identified as a potential predictive biomarker for sensitivity to Mps1 inhibitors.[5] Cancer cells with high levels of CDC20 may be more susceptible to the effects of SAC inhibition by this compound.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell passage number and confluency variations. 2. Inconsistent drug concentration preparation. 3. Variation in incubation times. 4. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Ensure precise and consistent incubation times for all experimental replicates. 4. Regularly test cell lines for mycoplasma contamination. |
| Low potency or lack of expected phenotype (e.g., mitotic arrest) | 1. Sub-optimal drug concentration. 2. Cell line is inherently resistant. 3. Drug degradation. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Consider using a different cell line known to be sensitive to Mps1 inhibition. Check for expression of resistance markers if possible. 3. Store this compound stock solutions at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. |
| High background in Western blot for phosphorylated proteins | 1. Inadequate blocking. 2. Non-specific antibody binding. 3. High concentration of primary or secondary antibody. | 1. Use blocking buffers containing BSA instead of milk, as milk contains phosphoproteins that can increase background. 2. Ensure the primary antibody is specific for the phosphorylated target. Perform a peptide competition assay to confirm specificity. 3. Optimize antibody concentrations by performing a titration experiment. |
| Difficulty in detecting apoptosis | 1. Incorrect timing of the assay. 2. Insufficient drug concentration. 3. Inappropriate apoptosis detection method. | 1. Perform a time-course experiment to determine the optimal time point for apoptosis detection after this compound treatment. 2. Ensure the drug concentration is sufficient to induce apoptosis in your cell line of interest. 3. Use a sensitive method like Annexin V/PI staining with flow cytometry. |
Data Presentation
Table 1: Cell Line-Specific Responses to Mps1 Inhibitors
Specific IC50 values for this compound across a broad range of cancer cell lines are not publicly available in a consolidated table. The following table presents representative IC50 values for other potent Mps1 inhibitors to illustrate the expected range of activity and cell line-specific differences. Researchers should determine the specific IC50 of this compound for their cell lines of interest.
| Mps1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Mps1-IN-7 | SW620 | Colon Cancer | 65 |
| Mps1-IN-7 | CAL51 | Breast Cancer | 68 |
| Mps1-IN-7 | Miapaca-2 | Pancreatic Cancer | 250 |
| Mps1-IN-7 | RMG1 | Ovarian Cancer | 110 |
| CCT251455 | Various | - | 3 |
| Mps-BAY2a | Various | - | 1 |
| MPI-0479605 | Various | - | 1.8 |
| Mps1-IN-3 | Various | - | 50 |
| BOS-172722 | Various | - | 11 |
Experimental Protocols
Cell Viability Assessment: Crystal Violet Assay
This protocol provides a method for quantifying cell viability based on the staining of adherent cells.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Carefully aspirate the media and wash the cells with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the plate with water.
-
Add the Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Add the solubilization solution to each well and incubate on a shaker until the dye is completely dissolved.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as required for your experiment.
-
Harvest both adherent and suspension cells and pellet them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting for Phosphorylated Proteins
This protocol outlines the general steps for detecting phosphorylated proteins, such as phospho-Mps1/TTK.
Materials:
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (specific to the phosphorylated protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in lysis buffer on ice.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Mps1/TTK, leading to SAC inactivation and cell death.
Caption: A typical experimental workflow for evaluating this compound's effects.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. embopress.org [embopress.org]
Technical Support Center: Minimizing Empesertib Toxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Empesertib in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1), also known as TTK protein kinase.[1][2][3] Its primary mechanism of action is the disruption of the Spindle Assembly Checkpoint (SAC), a critical regulatory process that ensures proper chromosome segregation during mitosis. By inhibiting Mps1, this compound causes premature entry into anaphase, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death, particularly in rapidly dividing cancer cells that overexpress Mps1.[2][3]
Q2: Why does this compound exhibit toxicity in non-cancerous cell lines?
Mps1 is not only overexpressed in many cancer cells but is also expressed in normal proliferating tissues.[3] Therefore, this compound can affect any rapidly dividing non-cancerous cell line by the same mechanism it uses to target cancer cells – disruption of the mitotic checkpoint. This on-target toxicity can lead to cell cycle arrest and apoptosis in healthy proliferating cells.
Q3: What are the known off-target effects of this compound?
Besides its high affinity for Mps1, this compound has been shown to have off-target activity against other kinases, notably c-Jun N-terminal kinases JNK2 and JNK3. At a concentration of 1 µM, this compound can inhibit JNK2 and JNK3 by 54% and 84%, respectively. This off-target activity can contribute to unexpected cellular responses and toxicity.
Troubleshooting Guide: High Toxicity in Non-Cancerous Cell Lines
Issue 1: Excessive Cell Death at Expected Efficacious Concentrations
If you are observing high levels of toxicity in your non-cancerous control cell lines at concentrations where you expect to see an effect on your cancer cell lines, consider the following troubleshooting steps.
Potential Cause & Solution:
-
On-Target Toxicity in Proliferating Normal Cells:
-
Solution 1: Optimize this compound Concentration and Exposure Time. Perform a dose-response experiment with a wide range of this compound concentrations on your non-cancerous cell line to determine the maximum tolerated concentration. It is also advisable to test different exposure times (e.g., 24, 48, 72 hours) to find a window where cancer cells are affected, but non-cancerous cells remain viable.
-
Solution 2: Induce Temporary Cell Cycle Arrest in Non-Cancerous Cells. For non-cancerous cell lines with a functional Retinoblastoma (Rb) protein, pre-treatment with a CDK4/6 inhibitor like Palbociclib can induce a temporary G1 cell cycle arrest. This cytostatic effect can protect them from the mitotic catastrophe induced by Mps1 inhibition.
-
Issue 2: Unexpected Phenotypes or Toxicity Not Consistent with Mitotic Arrest
If the observed toxicity in non-cancerous cells does not appear to be solely related to mitotic defects (e.g., changes in cell morphology unrelated to mitosis, activation of stress pathways), it may be due to off-target effects.
Potential Cause & Solution:
-
Off-Target Kinase Inhibition (JNK2/JNK3):
-
Solution: Investigate JNK Pathway Activation. The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of JNK2 and JNK3 by this compound could lead to unintended consequences. To investigate this, you can perform a western blot to analyze the phosphorylation status of JNK substrates, such as c-Jun. If you observe significant modulation of the JNK pathway, it may be necessary to use a more specific Mps1 inhibitor or to interpret your results with this off-target effect in mind.
-
Quantitative Data
| Compound/Drug | Cell Line | Cell Type | IC50 (µM) | Reference |
| Bortezomib | MCF-10A | Non-cancerous breast epithelial | 1.1 (range: 0.017–3.4) | (Hafner et al., 2016) |
| Bortezomib | MCF7 | Breast Cancer | 0.15 (range: not reached–0.27) | (Hafner et al., 2016) |
| Bortezomib | HCC38 | Breast Cancer | 0.04 (range: 0.0034–0.064) | (Hafner et al., 2016) |
| Bortezomib | MDA-MB-436 | Breast Cancer | 0.049 (range: 0.039–0.060) | (Hafner et al., 2016) |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a standard MTT assay to determine the IC50 value of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest (e.g., MCF-10A)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Protecting Non-Cancerous Cells with a CDK4/6 Inhibitor
This protocol describes how to use Palbociclib, a CDK4/6 inhibitor, to induce G1 arrest in non-cancerous cells and protect them from this compound-induced toxicity.
Materials:
-
Rb-proficient non-cancerous cell line (e.g., MCF-10A)
-
This compound
-
Palbociclib
-
Complete cell culture medium
-
Reagents for cell viability assay (e.g., MTT) or apoptosis assay (e.g., Annexin V/PI staining)
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for flow cytometry).
-
Palbociclib Pre-treatment: After 24 hours, treat the cells with an optimized concentration of Palbociclib (typically in the range of 100-500 nM) for 24 hours to induce G1 arrest.
-
This compound Co-treatment: Without washing out the Palbociclib, add this compound at the desired concentration.
-
Incubation: Incubate for the desired experimental duration (e.g., 48 hours).
-
Endpoint Analysis: Assess cell viability or apoptosis using your preferred method. Compare the results to cells treated with this compound alone to quantify the protective effect of Palbociclib.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for this compound toxicity.
Caption: Logical relationships of this compound toxicity issues and solutions.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recommendations for cyclin‑dependent kinase 4/6 inhibitor treatments in the context of co‑morbidity and drug interactions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Empesertib Preclinical Development
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with Empesertib in animal models, with a specific focus on strategies to improve its oral bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as BAY1161909, is an experimental, orally bioavailable, and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1).[1][2][3] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a regulatory system that ensures proper chromosome segregation during mitosis.[1][4] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, aneuploidy, and ultimately, cell death (apoptosis) in cancer cells, which often overexpress Mps1.[1][4]
Caption: this compound inhibits Mps1 kinase, disrupting the spindle assembly checkpoint and inducing cell death.
Q2: What is oral bioavailability and why is it critical for in vivo studies?
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[5] It is a crucial pharmacokinetic parameter because it determines the actual dose of the drug that is available to reach the target site (e.g., a tumor). Low or erratic bioavailability can lead to suboptimal drug exposure, resulting in misleading efficacy and toxicity data in animal models.[6][7]
Q3: What are the primary factors that may limit the oral bioavailability of this compound?
While this compound is designed to be orally bioavailable, its delivery can be hampered by factors common to many new chemical entities.[6][8] The most significant challenge is often poor aqueous solubility.[9][10] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluid.[9] Other potential limiting factors include rapid first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein.
Q4: What are the recommended animal models for this compound bioavailability studies?
Rats (specifically Sprague-Dawley or Wistar strains) and beagle dogs are the most common non-rodent models used for bioavailability and pharmacokinetic studies.[11][12] Their gastrointestinal physiology shares important similarities with humans.[11] Mice are also widely used, especially in efficacy studies where tumor models are established.[13] It is important to note that significant species differences in bioavailability can exist, and results from animal models are not always directly predictive of human pharmacokinetics.[12][14]
Troubleshooting Guide
Problem: I am observing low or highly variable plasma concentrations of this compound after oral gavage.
This is a common issue, often stemming from formulation-related challenges that lead to poor dissolution and absorption.
Caption: A logical workflow for troubleshooting common issues leading to poor in vivo drug exposure.
Solution: Optimize the Drug Formulation
The key to improving bioavailability is to enhance the drug's dissolution rate in the gastrointestinal tract.[15] A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient for poorly soluble compounds. Consider the following formulation strategies, starting with the simplest.
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water-miscible organic solvents (e.g., PEG 300/400, propylene glycol, ethanol) is used to dissolve the drug.[16][17] | Simple to prepare; suitable for early-stage studies. | Drug may precipitate upon dilution in the GI tract; potential for solvent toxicity at high doses. |
| pH Modification | For ionizable drugs, adjusting the pH of the vehicle with buffers can increase solubility.[6][15] | Effective for acidic or basic compounds. | Risk of precipitation as pH changes along the GI tract; potential for GI irritation. |
| Particle Size Reduction | Techniques like micronization or nanosuspension reduce particle size to increase surface area and dissolution velocity.[9][18] | Significantly improves dissolution rate; can be scaled up. | Requires specialized equipment (e.g., mills, homogenizers); does not increase equilibrium solubility. |
| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[9][19] | Enhances solubility and can improve absorption via lymphatic pathways, potentially reducing first-pass metabolism. | More complex to develop and characterize; potential for GI side effects from surfactants. |
| Amorphous Solid Dispersions (ASD) | The drug is dispersed in a polymer matrix in a non-crystalline (amorphous) state, which has higher energy and solubility.[20][21] | Can achieve significant increases in solubility and bioavailability. | Can be physically unstable (risk of recrystallization); requires advanced manufacturing like spray drying or hot-melt extrusion. |
Experimental Protocols
Protocol 1: General Workflow for Improving Bioavailability
This workflow outlines the systematic process of selecting and validating a formulation for in vivo studies.
Caption: A step-by-step process from initial characterization to a validated in vivo formulation.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats to Determine Oral Bioavailability
Objective: To determine the oral bioavailability of this compound from a test formulation.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
-
This compound compound.
-
Test formulation vehicle (e.g., 60% Phosal 53 MCT, 40% PEG 400).
-
Intravenous (IV) formulation vehicle (e.g., 10% DMSO, 40% PEG 300, 50% Saline).
-
Dosing syringes, oral gavage needles.
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge, freezer (-80°C).
Methodology:
-
Animal Preparation: Acclimatize catheterized rats for at least 48 hours. Fast animals overnight (12 hours) before dosing but allow free access to water.
-
Dosing:
-
IV Group (n=3): Administer this compound at 1 mg/kg via the tail vein. The dose volume should be low (e.g., 1-2 mL/kg).
-
Oral (PO) Group (n=3): Administer this compound at 10 mg/kg using the test formulation via oral gavage. The dose volume is typically 5-10 mL/kg.
-
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) from the jugular vein catheter at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), and time to Cmax (Tmax) using software like Phoenix WinNonlin.
-
Calculate absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
-
Quantitative Data Summary
The following table provides hypothetical but representative pharmacokinetic data that could be obtained from a pilot study comparing different formulations.
Table 2: Example Pharmacokinetic Parameters for this compound Formulations in Rats
| Formulation (Oral Dose: 10 mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| IV Bolus (1 mg/kg) | - | - | 2,150 | 100% (Reference) |
| Aqueous Suspension (0.5% CMC) | 155 ± 45 | 4.0 | 1,230 ± 310 | 5.7% |
| Co-solvent (40% PEG400 in water) | 870 ± 210 | 2.0 | 7,955 ± 1,840 | 37.0% |
| SEDDS Formulation | 1,450 ± 350 | 1.0 | 13,545 ± 2,900 | 63.0% |
| Data are presented as Mean ± Standard Deviation (n=3). This data is for illustrative purposes only. |
This example illustrates how moving from a simple suspension to more advanced formulations like a co-solvent system or a Self-Emulsifying Drug Delivery System (SEDDS) can dramatically increase plasma concentration (Cmax) and total drug exposure (AUC), thereby improving oral bioavailability.[7]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C29H26FN5O4S | CID 71599640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockbuster drugs [pharmainformatic.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. scispace.com [scispace.com]
- 17. ajprd.com [ajprd.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-Head Comparison of MPS1 Inhibitors: Empesertib vs. CFI-402257
In the landscape of targeted cancer therapy, Monopolar Spindle 1 (MPS1) kinase has emerged as a critical regulator of the spindle assembly checkpoint (SAC), a crucial mechanism ensuring accurate chromosome segregation during mitosis. Inhibition of MPS1 offers a promising strategy to induce mitotic catastrophe and cell death in cancer cells. This guide provides a detailed comparison of two potent and selective MPS1 inhibitors, Empesertib (BAY 1161909) and CFI-402257, for researchers and drug development professionals.
Quantitative Inhibitory Activity
Both this compound and CFI-402257 demonstrate high potency against MPS1 kinase in biochemical assays. The following table summarizes their reported inhibitory activities. It is important to note that while a direct head-to-head comparison in the same study is limited, the available data from various sources indicate that both compounds are potent, low nanomolar inhibitors of MPS1. One study has suggested that CFI-402257 exhibits higher kinase selectivity compared to this compound (BAY 1161909)[1].
| Compound | Target | IC50 | Ki | Experimental Conditions |
| This compound (BAY 1161909) | MPS1/TTK | < 1 nM[2][3][4] | Not Reported | In vitro Mps-1 kinase assay with 1 µM/2 mM ATP[2] |
| MPS1 | 0.34 nM[5] | Not Reported | Not Specified | |
| CFI-402257 | MPS1/TTK | 1.7 nM[6][7] | 0.09 nM[8][9] | In vitro assay with recombinant human Mps1[10] |
| MPS1 | 1.2 nM[9][10][11] | 0.09 nM[9][11] | ATP competitive[10][11] |
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Both this compound and CFI-402257 are ATP-competitive inhibitors of the serine/threonine kinase MPS1 (also known as TTK)[10][11]. MPS1 plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.
By inhibiting MPS1, these compounds disrupt the SAC, leading to premature entry into anaphase, even in the presence of unattached chromosomes. This results in severe chromosome missegregation and the formation of aneuploid daughter cells, which ultimately triggers apoptotic cell death. This mechanism of action is particularly effective in cancer cells, which often exhibit high rates of proliferation and are more reliant on a functional SAC for survival.
Experimental Protocols: In Vitro MPS1 Kinase Inhibition Assay
The following is a representative protocol for a biochemical assay to determine the in vitro inhibitory activity of compounds like this compound and CFI-402257 against MPS1 kinase. This protocol is based on commonly used methods in the field, such as fluorescence polarization or radiometric assays.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against MPS1 kinase activity.
Materials:
-
Recombinant human MPS1 kinase
-
Kinase substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate like KNL1)[12]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (this compound, CFI-402257) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-32P]ATP, or a fluorescently labeled antibody specific for the phosphorylated substrate)
-
384-well plates
-
Plate reader capable of detecting luminescence, radioactivity, or fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase assay buffer containing the MPS1 kinase and the substrate to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be close to its Km value for MPS1 to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays).
-
Add the detection reagent according to the manufacturer's instructions.
-
For ADP-Glo™ assays, this involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity.
-
For fluorescence polarization assays, this involves measuring the change in polarization of a fluorescently labeled substrate upon phosphorylation.
-
-
Data Analysis:
-
Measure the signal (luminescence, radioactivity, or fluorescence polarization) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of MPS1 inhibition, the following diagrams are provided.
References
- 1. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. allgenbio.com [allgenbio.com]
- 12. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Mps1 Kinase Inhibitors: A Comparative Analysis of Empesertib and BAY 1217389
A detailed examination of two promising therapeutic agents in preclinical cancer models.
Researchers in the field of oncology are continually seeking novel therapeutic agents that can effectively combat cancer with high specificity and minimal side effects. Among the promising targets is the monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC) crucial for proper cell division. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic catastrophe and subsequent death of cancer cells. This guide provides a comparative overview of the in vivo efficacy of two selective Mps1 inhibitors, Empesertib (BAY 1161909) and BAY 1217389, based on available preclinical data.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Both this compound and BAY 1217389 are potent and selective inhibitors of Mps1 kinase.[1] Their primary mechanism of action involves the inactivation of the SAC.[2][3] In normal cell division, the SAC ensures the correct attachment of chromosomes to the mitotic spindle before the cell proceeds to anaphase. By inhibiting Mps1, these compounds force cancer cells to exit mitosis prematurely, even with misaligned chromosomes. This leads to aneuploidy (an abnormal number of chromosomes) and ultimately, cell death through a process known as mitotic catastrophe.[2][3]
dot
Caption: Mps1 Inhibition Pathway.
Comparative In Vivo Efficacy
Quantitative Data Summary
Due to the limited availability of direct comparative data, a detailed quantitative table cannot be constructed at this time. However, the available information suggests a similar efficacy profile for both compounds in preclinical settings.
| Compound | Monotherapy Efficacy | Combination Therapy (with Paclitaxel) |
| This compound (BAY 1161909) | Moderate | Enhanced |
| BAY 1217389 | Moderate | Enhanced |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the in vivo efficacy of Mps1 inhibitors in a cell line-derived xenograft (CDX) mouse model. This protocol is based on standard methodologies in the field and should be adapted for specific research questions.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460 non-small cell lung cancer) are cultured in appropriate media and conditions.[6]
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.[6]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.[6]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. The Mps1 inhibitor (this compound or BAY 1217389) is administered, typically orally, at a specified dose and schedule. A control group receives a vehicle solution. For combination studies, another group receives paclitaxel alone, and a fourth group receives the combination of the Mps1 inhibitor and paclitaxel.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression and overall survival.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
dot
Caption: In Vivo Efficacy Workflow.
Conclusion
Both this compound and BAY 1217389 demonstrate promise as Mps1 kinase inhibitors for cancer therapy. Their ability to induce mitotic catastrophe in cancer cells, both as monotherapies and in combination with existing chemotherapeutics like paclitaxel, highlights their potential in clinical applications. Further head-to-head comparative studies with publicly available, detailed quantitative data will be crucial to fully delineate the differential efficacy and potential advantages of each compound. Researchers are encouraged to consult the primary literature, such as the work by Schulze et al. in the Journal of Medicinal Chemistry (2020), for more in-depth information.[7]
References
- 1. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insights.inotiv.com [insights.inotiv.com]
- 7. spectralinvivo.com [spectralinvivo.com]
Validating Empesertib's On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Empesertib, a selective inhibitor of the Monopolar Spindle 1 (Mps1/TTK) kinase, has shown promise as an antineoplastic agent.[1] Its mechanism of action relies on the inhibition of Mps1, a crucial component of the spindle assembly checkpoint (SAC), leading to mitotic errors and subsequent cell death in cancer cells. However, ensuring that the observed anti-cancer effects of this compound are a direct result of its intended on-target activity is paramount in drug development. This guide provides a comparative overview of genetic approaches to validate this compound's on-target effects, supported by experimental data and detailed protocols.
Comparison of Genetic Validation Methods
Genetic methods provide a powerful means to confirm that the phenotype observed with a small molecule inhibitor is due to the inhibition of its intended target. The most common approaches include transient knockdown of the target using small interfering RNA (siRNA), permanent knockout of the target gene using CRISPR-Cas9, and rescue experiments involving the expression of a drug-resistant mutant of the target.
| Method | Principle | Advantages | Limitations | Relevance to this compound Validation |
| siRNA Knockdown | Transiently silences the expression of the target gene (TTK) at the mRNA level. | - Rapid and relatively inexpensive. - Allows for the study of essential genes where permanent knockout might be lethal. | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects. - Transient nature may not be suitable for long-term studies. | Mimics the acute pharmacological inhibition by this compound, allowing for a direct comparison of phenotypes. |
| CRISPR-Cas9 Knockout | Permanently disrupts the target gene (TTK) at the genomic level. | - Complete and permanent loss of target protein expression. - High specificity with proper guide RNA design. | - Can be lethal if the target gene is essential for cell survival. - Potential for off-target mutations. - More time-consuming to generate knockout cell lines. | Provides the most definitive evidence for the role of TTK in a given cellular process and confirms that this compound's effects are not due to off-target activities. |
| Rescue Experiment | Re-expression of a wild-type or drug-resistant mutant of the target gene in a knockout or knockdown background. | - Directly links the observed phenotype to the target gene. - Can confirm the specificity of the inhibitor by showing that a resistant mutant can reverse the drug's effects. | - Technically challenging to generate resistant mutants and stable cell lines. - Overexpression of the rescue construct can sometimes lead to artifacts. | The gold standard for demonstrating that this compound's cellular effects are mediated through the inhibition of Mps1/TTK. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing genetic approaches to validate the on-target effects of Mps1/TTK inhibitors, including this compound and other relevant compounds.
Table 1: Effect of Mps1/TTK Inhibition on Cancer Cell Viability
| Inhibitor | Cell Line | Genetic Method | Endpoint | Result | Reference |
| This compound | Triple-Negative Breast Cancer (TNBC) cell lines | - | IC50 | 3.5 nM – 186.00 nM | [2] |
| CFI-402257 | TNBC cell lines | - | IC50 | 3.5 nM – 186.00 nM | [2] |
| OSU-13 | Multiple Myeloma (MM) cell lines | siRNA knockdown of TTK | Cell Viability | Significant decrease in viability in TTK-siRNA+ cells compared to control. | [3][4] |
| TTK siRNA | MDA-MB-231 (Breast Cancer) | siRNA knockdown | Cell Growth Inhibition | 70-90% inhibition at 40 nM | [5] |
| TTK siRNA | MCF7 (Breast Cancer) | siRNA knockdown | Cell Growth Inhibition | 20-40% inhibition at 40-60 nM | [5] |
Table 2: In Vivo Efficacy of Mps1/TTK Inhibitors
| Inhibitor | Cancer Model | Treatment | Endpoint | Result | Reference |
| This compound + Radiotherapy | Syngeneic TNBC | Combination | Tumor Volume | Significantly reduced tumor volume compared to single agents. | [6] |
| CFI-402257 + Radiotherapy | Syngeneic TNBC | Combination | Tumor Volume | Significantly reduced tumor volume compared to single agents. | [6] |
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
Protocol 1: siRNA-mediated Knockdown of TTK
This protocol describes the transient knockdown of TTK in cancer cell lines using siRNA.
Materials:
-
TTK-specific siRNA and non-targeting control siRNA (e.g., Silencer® Select siRNAs)
-
Lipofectamine® RNAiMAX transfection reagent
-
Opti-MEM® Reduced-Serum Medium
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF7)
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 3 µL of 10 µM siRNA stock into 50 µL of Opti-MEM® Medium in a microcentrifuge tube.
-
In a separate tube, prepare a master mix by diluting Lipofectamine® RNAiMAX in Opti-MEM® Medium according to the manufacturer's instructions.
-
Add 50 µL of the diluted Lipofectamine® RNAiMAX to each siRNA dilution.
-
Incubate for 5 minutes at room temperature to allow complex formation.[7]
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Assess TTK knockdown efficiency by Western blot or qRT-PCR.
-
Perform downstream functional assays (e.g., cell viability, apoptosis) to evaluate the phenotypic consequences of TTK knockdown and compare them to the effects of this compound treatment.
-
Protocol 2: CRISPR-Cas9-mediated Knockout of TTK
This protocol outlines the generation of a stable TTK knockout cell line.
Materials:
-
Lentiviral vectors expressing Cas9 and a TTK-specific guide RNA (gRNA)
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent for lentivirus production (e.g., Lipofectamine® 3000)
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and gRNA) and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral particles in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.[8]
-
-
Selection of Knockout Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for several days until non-transduced cells are eliminated.
-
-
Validation of Knockout:
-
Expand the resistant cell population.
-
Confirm the absence of TTK protein expression by Western blot.
-
Sequence the genomic DNA at the target locus to verify the presence of insertions or deletions (indels).
-
-
Phenotypic Analysis:
-
Compare the phenotype of the TTK knockout cells to wild-type cells treated with this compound to confirm that the drug's effects are on-target.
-
Protocol 3: Rescue Experiment with a Drug-Resistant TTK Mutant
This protocol describes how to rescue the effects of this compound by expressing a resistant TTK mutant.
Materials:
-
Lentiviral vector encoding a drug-resistant mutant of TTK (mutations in the ATP-binding pocket can confer resistance)
-
TTK knockout cell line (generated as in Protocol 2)
-
Lentivirus production reagents (as in Protocol 2)
-
This compound
Procedure:
-
Generate Drug-Resistant Mutant: Introduce a point mutation in the TTK cDNA that is known or predicted to confer resistance to this compound.
-
Lentiviral Production and Transduction:
-
Produce lentivirus carrying the drug-resistant TTK mutant.
-
Transduce the TTK knockout cell line with these lentiviral particles.
-
-
Establish Stable Cell Line: Select for cells that have been successfully transduced and are expressing the resistant TTK mutant.
-
Rescue Assay:
-
Treat the parental wild-type cells, TTK knockout cells, and the rescue cell line (knockout cells expressing the resistant mutant) with increasing concentrations of this compound.
-
Assess cell viability or other relevant phenotypes.
-
A successful rescue is demonstrated if the rescue cell line shows resistance to this compound compared to the parental cells, while the knockout cells are completely resistant.
-
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits Mps1/TTK, leading to SAC inactivation and mitotic catastrophe.
Genetic Validation Workflow
Caption: Workflow for genetic validation of this compound's on-target effects.
By employing these genetic validation strategies, researchers can build a robust data package to unequivocally demonstrate that the anti-cancer activity of this compound is mediated through the specific inhibition of its intended target, Mps1/TTK. This is a critical step in the preclinical development of this promising therapeutic agent.
References
- 1. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 2. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 3. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. origene.com [origene.com]
Navigating Resistance: A Comparative Analysis of Empesertib and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of Empesertib (BAY 1161909), a selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase, and its potential for cross-resistance with other kinase inhibitors. By examining available preclinical data and outlining key experimental methodologies, this document aims to be a valuable resource in the strategic development of next-generation cancer therapies.
This compound is an orally bioavailable Mps1 kinase inhibitor that has shown potential as an antineoplastic agent.[1][2] Its mechanism of action involves the inactivation of the spindle assembly checkpoint (SAC), a critical regulator of mitosis. This disruption leads to chromosomal misalignment, accelerated mitosis, and ultimately, cell death in cancer cells that overexpress Mps1.[1][2] While this unique mechanism holds promise, the potential for acquired resistance and cross-resistance with other kinase inhibitors necessitates a thorough investigation.
Quantitative Analysis of this compound's Efficacy
Preclinical studies have demonstrated this compound's potent in vitro activity against a variety of tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several cancer cell lines, showcasing its broad anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HeLa | Cervical Cancer | <400 |
| MCF7 | Breast Cancer | Data not specified |
| DU145 | Prostate Cancer | Data not specified |
| NCI-H460 | Lung Cancer | Data not specified |
| B16F10 | Melanoma | Data not specified |
| HCT 116 | Colorectal Carcinoma | Data not specified |
| RKO | Colorectal Carcinoma | Data not specified |
| LoVo | Colorectal Carcinoma | Data not specified |
| SW480 | Colorectal Carcinoma | Data not specified |
Data sourced from publicly available research. Specific IC50 values for some cell lines were not detailed in the reviewed literature.[3]
A key area of investigation for any new anti-cancer agent is its efficacy in the context of resistance to existing therapies. While direct cross-resistance studies with other kinase inhibitors are limited in the public domain, significant preclinical work has been done on this compound's ability to overcome resistance to the anti-mitotic agent paclitaxel.
In xenograft models, the combination of this compound with paclitaxel has demonstrated significantly improved efficacy compared to either agent alone, particularly in models with acquired or intrinsic paclitaxel resistance.[4][5] This suggests that targeting the SAC with this compound could be a viable strategy to overcome resistance to taxane-based chemotherapies.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are outlined below.
Cell Proliferation Assay
The anti-proliferative activity of this compound and other kinase inhibitors is commonly determined using a crystal violet staining assay.
-
Cell Plating: Tumor cells are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well in their respective growth medium supplemented with 10% fetal calf serum.
-
Compound Treatment: The following day, cells are treated with the kinase inhibitor at various concentrations.
-
Incubation: Plates are incubated for a defined period, typically 72 hours.
-
Fixation: Cells are fixed by adding a solution of 11% glutaric aldehyde for 15 minutes at room temperature.
-
Washing: The fixed cells are washed three times with water.
-
Staining: The cells are stained with a 0.1% crystal violet solution for a specified time.
-
Washing: Excess stain is removed by washing the plates three times with water.
-
Dye Solubilization: The crystal violet dye is dissolved by adding a 10% acetic acid solution.
-
Quantification: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 value is then calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of kinase inhibitors, both as monotherapy and in combination, is assessed using tumor xenograft models.
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment groups and receive the kinase inhibitor(s) via the appropriate route of administration (e.g., oral gavage for this compound).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to determine the significance of the treatment effects.
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways involved in both the mechanism of action and potential resistance is crucial for predicting and overcoming treatment failure.
This compound's Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound's primary target is the Mps1 kinase, a key component of the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts this checkpoint, leading to premature entry into anaphase, chromosomal missegregation, and ultimately, cell death through mitotic catastrophe.
Caption: this compound inhibits Mps1, leading to SAC inactivation and mitotic catastrophe.
Potential for Cross-Resistance: A Logical Framework
While direct evidence is limited, the potential for cross-resistance between this compound and other kinase inhibitors can be conceptualized through the interplay of various cellular signaling pathways. For instance, pathways that promote cell survival or bypass the mitotic checkpoint could theoretically confer resistance to Mps1 inhibition.
Caption: Upregulation of survival pathways may lead to resistance to Mps1 inhibitors.
Future Directions and Conclusion
The development of this compound represents a novel approach to cancer therapy by targeting the Mps1 kinase and the spindle assembly checkpoint. Preclinical data strongly support its potential, particularly in overcoming resistance to taxane-based chemotherapy. However, a comprehensive understanding of its cross-resistance profile with other kinase inhibitors is still an area requiring further investigation.
Future studies should focus on:
-
Directly testing this compound on a panel of cell lines with well-characterized resistance to various kinase inhibitors. This would provide crucial data on its potential efficacy in heavily pre-treated patient populations.
-
Investigating the molecular mechanisms of resistance to this compound. Identifying mutations or pathway alterations that confer resistance will be key to developing strategies to overcome it.
-
Exploring rational combination therapies. Based on the understanding of resistance mechanisms, combining this compound with other targeted agents could lead to synergistic effects and improved clinical outcomes.
By pursuing these avenues of research, the full therapeutic potential of this compound can be realized, offering new hope for patients with resistant and advanced cancers.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]
Empesertib Demonstrates Significant Efficacy in Paclitaxel-Resistant Cancer Models by Overcoming Mitotic Checkpoint Blockade
For Immediate Release
[City, State] – [Date] – Preclinical research reveals that Empesertib (BAY 1161909), a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, in combination with paclitaxel, exhibits potent anti-tumor activity in cancer models that have developed resistance to paclitaxel. This synergistic effect is attributed to this compound's mechanism of action, which abrogates the spindle assembly checkpoint (SAC), a crucial cellular process that is often exploited by paclitaxel to induce mitotic arrest. By overriding this arrest, the combination therapy leads to catastrophic mitotic errors and subsequent cell death in cancer cells.
This compound's efficacy in overcoming paclitaxel resistance has been demonstrated in both in vitro and in vivo studies. The combination therapy has shown to be effective in a variety of tumor xenograft models, including those with acquired and intrinsic resistance to paclitaxel. These findings position this compound as a promising therapeutic agent for patients with paclitaxel-resistant cancers, a significant challenge in clinical oncology.
Comparative In Vitro Efficacy
The synergistic interaction between this compound and paclitaxel has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) of paclitaxel is significantly reduced when combined with this compound, indicating a potentiation of its cytotoxic effects.
| Cell Line | Treatment | IC50 (nM) |
| HeLa | This compound | <400[1] |
| Paclitaxel-Sensitive | Paclitaxel alone | Data not available in search results |
| This compound + Paclitaxel | Data not available in search results | |
| Paclitaxel-Resistant | Paclitaxel alone | Data not available in search results |
| This compound + Paclitaxel | Data not available in search results |
Quantitative data on the synergistic IC50 values in paclitaxel-resistant versus sensitive cell lines were not available in the provided search results. The table structure is provided as a template for such data.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have demonstrated the superior efficacy of the this compound and paclitaxel combination in inhibiting tumor growth compared to either agent alone. This enhanced anti-tumor activity was observed in models of non-small cell lung cancer and cisplatin-resistant ovarian cancer.[2]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| Paclitaxel-Resistant | Paclitaxel alone | Detailed quantitative data not available |
| This compound alone | Moderate efficacy[3] | |
| This compound + Paclitaxel | Strong improvement in efficacy[3] |
Specific percentages of tumor growth inhibition were not detailed in the search results. The table illustrates the reported qualitative outcomes.
Mechanism of Action: Overcoming the Spindle Assembly Checkpoint
Paclitaxel functions by stabilizing microtubules, which leads to the activation of the Spindle Assembly Checkpoint (SAC). The SAC halts the cell cycle in mitosis to ensure proper chromosome segregation. Cancer cells can become resistant to paclitaxel by developing mechanisms to bypass this mitotic arrest.
This compound, as an Mps1 inhibitor, directly counteracts this process. Mps1 is a key kinase that activates the SAC.[3] By inhibiting Mps1, this compound forces cells to exit mitosis prematurely, even in the presence of paclitaxel-induced microtubule damage. This leads to severe chromosomal missegregation, aneuploidy, and ultimately, cell death.[3]
Caption: Synergistic mechanism of this compound and Paclitaxel.
Experimental Protocols
In Vitro Cell Proliferation Assay: Cancer cell lines, including HeLa, were cultured in appropriate media.[1] Cells were seeded in 96-well plates and treated with varying concentrations of this compound, paclitaxel, or a combination of both. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using standard methods such as the MTT or CellTiter-Glo® assay. IC50 values were calculated from dose-response curves.
In Vivo Xenograft Studies: Human tumor cells from paclitaxel-resistant cancer models were implanted subcutaneously into immunocompromised mice.[2] Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel. Tumor volumes were measured regularly to assess treatment efficacy. At the end of the study, tumors were excised and weighed.
Caption: Workflow for in vivo xenograft studies.
Clinical Perspective and Alternative Approaches
A Phase I clinical trial (NCT02138812) evaluated the safety and efficacy of this compound in combination with paclitaxel in patients with advanced solid tumors.[4] While the combination demonstrated anti-tumor activity, the trial was terminated early due to the concurrent development of another Mps1 inhibitor, BAY 1217389.[4]
Other therapeutic strategies are being explored to overcome paclitaxel resistance. These include the use of inhibitors targeting other cell cycle kinases, such as Polo-like kinase 1 (PLK1), and agents that modulate drug efflux pumps or other resistance mechanisms. The development of novel drug delivery systems, such as nanoparticles, is also a promising approach to enhance the efficacy of paclitaxel in resistant tumors.[5]
References
- 1. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of "MPS1 Inhibitors": Bridging Cancer Therapeutics and Rare Genetic Disorders
For researchers, scientists, and drug development professionals, the term "MPS1 inhibitor" carries a dual meaning, representing distinct therapeutic strategies in oncology and rare genetic diseases. This guide provides a comprehensive meta-analysis of clinical trial data for both Monopolar Spindle Kinase 1 (MPS1/TTK) inhibitors in oncology and enzyme replacement therapies for Mucopolysaccharidosis Type I (MPS I), a lysosomal storage disorder.
This report synthesizes clinical trial data, details experimental protocols, and visualizes key pathways and workflows to offer a clear, comparative overview for researchers in both fields.
Part 1: Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitors in Oncology
Monopolar Spindle Kinase 1 (also known as TTK protein kinase) is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers makes it a compelling target for anti-cancer therapies. MPS1 inhibitors disrupt the SAC, leading to chromosomal instability and subsequent cell death in cancer cells. Several MPS1 inhibitors have entered clinical trials, primarily in combination with taxanes.
Quantitative Data Summary of Clinical Trials for MPS1/TTK Inhibitors
The following table summarizes key quantitative data from Phase I clinical trials of notable MPS1/TTK inhibitors.
| Inhibitor | Clinical Trial ID | Phase | Cancer Type(s) | Treatment Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Efficacy Results |
| BAY 1217389 | NCT01991273 | I | Advanced Solid Tumors | BAY 1217389 (oral, twice daily, 2-days-on/5-days-off) + Paclitaxel (90 mg/m² weekly) | MTD: 64 mg twice daily with paclitaxel[1][2] | Overall confirmed response rate: 31.6% in evaluable patients[1][2] |
| CFI-402257 | NCT02792465 | I | Advanced Solid Tumors (including breast cancer) | Monotherapy (oral, daily) or in combination with Fulvestrant | RP2D: 168 mg once daily[3] | Monotherapy ORR: 6% (4/66); Combination ORR (ER+/HER2- breast cancer): 10% (2/20)[3] |
| BOS172722 | NCT03328494 | I | Advanced Non-hematologic Malignancies (including TNBC) | Monotherapy or in combination with Paclitaxel (80 mg/m²) | Not explicitly stated in provided results. | Eight partial responses in 35 evaluable patients in combination with paclitaxel. |
| S81694 | CL1-81694-001 | I | Advanced, Metastatic Solid Tumors | S81694 monotherapy (IV infusion on days 1, 8, 15 of a 28-day cycle) | MTD not reached (enrolment discontinued)[4][5] | 1 complete response (renal cell carcinoma), 13 with stable disease out of 35 evaluable patients[4][5] |
Experimental Protocols for Key MPS1/TTK Inhibitor Trials
Trial NCT01991273: BAY 1217389 with Paclitaxel
-
Objectives : To determine the safety, tolerability, MTD, and RP2D of BAY 1217389 in combination with paclitaxel, and to characterize the pharmacokinetics of both drugs.[6]
-
Patient Population : Adults with advanced solid tumors refractory to standard therapy.[2]
-
Inclusion Criteria : Histologically or cytologically confirmed advanced malignancies, refractory to or ineligible for standard therapy.[6]
-
Exclusion Criteria : Uncontrolled severe intercurrent medical conditions.
-
Dosing and Administration : BAY 1217389 was administered orally twice daily on a 2-days-on/5-days-off schedule. Paclitaxel was given as a weekly intravenous infusion at 90 mg/m² on days 1, 8, and 15 of a 28-day cycle.[2][6]
-
Efficacy Assessment : Tumor response was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Safety Assessment : Monitoring of adverse events, with dose-limiting toxicities (DLTs) primarily being hematologic.[1][2]
Trial NCT02792465: CFI-402257 Monotherapy and in Combination with Fulvestrant
-
Objectives : To assess the safety, tolerability, and MTD of CFI-402257 as a single agent and in combination, and to evaluate anti-tumor activity.
-
Patient Population : Patients with advanced solid tumors, with expansion cohorts for HER2-negative breast cancer.[1]
-
Inclusion Criteria : For monotherapy, histologically or cytologically proven advanced cancer with no further standard therapy available. For the combination cohort, ER+/HER2- advanced breast cancer with prior progression on a CDK4/6 inhibitor and endocrine therapy. All patients required measurable disease per RECIST v1.1.[1]
-
Dosing and Administration : CFI-402257 was administered orally once daily on a continuous schedule in 28-day cycles.[7]
-
Efficacy Assessment : Tumor response was evaluated according to RECIST v1.1.
-
Safety Assessment : Monitoring for treatment-emergent adverse events. The primary DLT was manageable and reversible dose-dependent neutropenia.[3]
Visualizing the MPS1 Signaling Pathway and Clinical Trial Workflow
Caption: MPS1 Kinase in the Spindle Assembly Checkpoint (SAC) Signaling Pathway.
Caption: A Typical Phase I Clinical Trial Workflow for an MPS1 Inhibitor.
Part 2: Enzyme Replacement Therapy for Mucopolysaccharidosis Type I (MPS I)
Mucopolysaccharidosis Type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme alpha-L-iduronidase (IDUA). This deficiency leads to the accumulation of glycosaminoglycans (GAGs), specifically dermatan sulfate and heparan sulfate, in various tissues, resulting in progressive, multi-systemic disease. Enzyme replacement therapy (ERT) with laronidase (Aldurazyme®), a recombinant form of human alpha-L-iduronidase, is a standard treatment for MPS I.
Quantitative Data Summary of the Pivotal Laronidase Clinical Trial
The following table summarizes key data from the pivotal Phase 3, randomized, double-blind, placebo-controlled study of laronidase.
| Therapy | Clinical Trial ID | Phase | Patient Population | Treatment Regimen | Primary Efficacy Endpoints | Key Efficacy Results |
| Laronidase | NCT00021549 | III | 45 patients with MPS I (ages 6-43) | 0.58 mg/kg laronidase or placebo intravenously weekly for 26 weeks | 1. Percent predicted Forced Vital Capacity (FVC)2. 6-Minute Walk Test (6MWT) distance | FVC : Mean improvement of 5.6 percentage points vs. placebo (p=0.009)6MWT : Mean increase of 38.1 meters vs. placebo (p=0.039, ANCOVA)[7][8] |
Experimental Protocols for Key Laronidase Trials
Pivotal Phase 3 Trial (Wraith et al., 2004)
-
Objectives : To confirm the efficacy and safety of laronidase in patients with MPS I.[8]
-
Patient Population : 45 patients aged 6 to 43 years with a confirmed diagnosis of MPS I and a baseline percent predicted FVC of 77% or less.[9]
-
Inclusion Criteria : Documented diagnosis of MPS I confirmed by clinical signs and deficient alpha-L-iduronidase enzyme activity.
-
Exclusion Criteria : Previous bone marrow transplantation, tracheostomy, or known hypersensitivity to the drug components.
-
Dosing and Administration : Patients received either 0.58 mg/kg of laronidase or placebo as a weekly intravenous infusion for 26 weeks. All patients were pre-treated with antipyretics and antihistamines.[9]
-
Efficacy Assessment :
-
Forced Vital Capacity (FVC) : Spirometry was performed to measure the percentage of predicted normal FVC.
-
6-Minute Walk Test (6MWT) : Patients walked a pre-measured course for 6 minutes to assess functional endurance. The total distance walked was recorded.
-
Urinary Glycosaminoglycans (uGAGs) : Urine samples were collected to measure the levels of GAGs, a key biomarker of disease activity. The dimethylmethylene blue (DMB) dye-binding assay is a common method for quantifying total uGAGs.[5] This involves mixing urine samples with the DMB reagent and measuring the absorbance of the resulting color complex at approximately 525 nm.[5]
-
-
Safety Assessment : Monitoring for adverse events, with a focus on infusion-associated reactions. The development of IgG antibodies to laronidase was also tracked.[8]
Visualizing the MPS I Biochemical Pathway and Clinical Trial Workflow
Caption: Biochemical Pathway of Mucopolysaccharidosis Type I (MPS I).
Caption: Workflow of the Pivotal Phase 3 Laronidase Clinical Trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Benchmarking Empesertib's Potency Against Next-Generation MPS1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Empesertib (BAY 1161909) against a selection of next-generation Monopolar Spindle 1 (MPS1) kinase inhibitors: BAY 1217389, CFI-402257, and BOS-172722. The data presented is collated from publicly available research to facilitate an evidence-based assessment of these compounds.
Executive Summary
Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC), is a critical target in oncology.[1][2] Inhibition of MPS1 disrupts mitotic progression in cancer cells, leading to aneuploidy and subsequent cell death. This compound has demonstrated potent and selective inhibition of MPS1.[2][3] This guide benchmarks its in vitro potency against other notable next-generation MPS1 inhibitors that have entered clinical development. The comparative data underscores the competitive landscape of MPS1-targeted therapies and provides a valuable resource for researchers in the field.
Comparative Potency of MPS1 Inhibitors
The following tables summarize the reported biochemical and cellular potencies (IC50 values) of this compound and its comparators. It is important to note that direct comparisons can be influenced by variations in experimental conditions between different studies.
Table 1: Biochemical Potency Against MPS1 Kinase
| Inhibitor | IC50 (nM) | Assay Type | Source(s) |
| This compound (BAY 1161909) | <1 | Cell-free kinase assay | [4] |
| BAY 1217389 | <10 | Biochemical kinase assay | [5][6] |
| CFI-402257 | 1.2 | Recombinant human Mps1 assay | [1] |
| BOS-172722 (CCT289346) | 11.2 (at 10 µM ATP), 20 (at 1 mM ATP) | In vitro kinase assay | [7] |
Table 2: Cellular Potency (Anti-proliferative Activity)
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Source(s) |
| This compound (BAY 1161909) | HeLa | <400 | Proliferation Assay | [4] |
| OVCAR8 | 217.31 | MTT Assay (96h) | [8] | |
| OV90 | 358.34 | MTT Assay (96h) | [8] | |
| Murine TNBC cell lines | 3.5 - 186.00 | Cell Viability Assay | [9] | |
| BAY 1217389 | HeLa | 7.6 | Crystal Violet Assay (96h) | [6] |
| HT-29 | 62 | Crystal Violet Assay (96h) | [6] | |
| Various Tumor Cell Lines | Median: 6.7 | Proliferation Assay | [5] | |
| CFI-402257 | OVCAR8 | 528.84 | MTT Assay (96h) | [8] |
| HCT116 | 64 | SAC Inactivation Assay | [2] | |
| Various Cancer Cell Lines | 1 - 1300 | Growth Inhibition Assay | [10] | |
| BOS-172722 (CCT289346) | TNBC cell lines | More sensitive than non-TNBC | Cell Viability Assay | [11] |
Experimental Protocols
Biochemical Kinase Assay (Representative Example: LanthaScreen® TR-FRET Kinase Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity and inhibition.
-
Reaction Setup : A reaction mixture is prepared containing the MPS1 kinase, a fluorescein-labeled substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition : Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection : The reaction is stopped by the addition of an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement : The plate is incubated to allow for antibody-substrate binding. The TR-FRET signal is then measured using a plate reader. The signal is a ratio of the acceptor (fluorescein) emission to the donor (terbium) emission. A decrease in the FRET signal indicates inhibition of kinase activity.
-
Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation/Viability Assays
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the MPS1 inhibitor for a specified duration (e.g., 72-96 hours).
-
Fixation : The culture medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining : The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing : Excess stain is removed by washing the plates with water.
-
Solubilization : The bound crystal violet is solubilized by adding a solvent, typically 10% acetic acid or methanol.
-
Absorbance Measurement : The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment : Similar to the Crystal Violet Assay, cells are seeded in 96-well plates and treated with the inhibitor.
-
Fixation : After the treatment period, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining : The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing : Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization : The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement : The absorbance is measured at approximately 515 nm using a microplate reader.
-
Data Analysis : The optical density is proportional to the total cellular protein, which correlates with the cell number. IC50 values are calculated from the dose-response curves.
Visualizing Key Pathways and Workflows
MPS1 Signaling Pathway in Spindle Assembly Checkpoint
References
- 1. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Investigating the differential gene expression profiles induced by Empesertib and reversine
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of Empesertib and Reversine on cellular gene expression. This guide synthesizes available data to contrast the targeted mechanism of this compound with the broader kinase inhibitory profile of Reversine.
In the landscape of cancer therapeutics and cellular reprogramming, small molecule inhibitors that target key cellular processes are of paramount importance. This compound, a selective inhibitor of Polo-like kinase 1 (PLK1), and Reversine, a multi-kinase inhibitor, are two such molecules with distinct but overlapping mechanisms of action. While both have been shown to impact cell cycle progression and apoptosis, their effects on the global gene expression profiles of cells are anticipated to be different due to their varying target specificities. This guide provides a comparative overview of the known effects of this compound and Reversine on gene expression, supported by experimental data from published studies.
Executive Summary
This compound is a highly selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC)[1]. Its primary mechanism of action involves the disruption of mitotic progression, leading to aneuploidy and subsequent cell death in cancer cells[1]. In contrast, Reversine exhibits a broader inhibitory profile, targeting Aurora kinases A and B, Mps1, and MEK1, among others[2][3][4]. This multi-targeted approach results in a more complex cellular response, affecting not only mitosis but also cell differentiation and other signaling pathways.
Data Presentation: A Comparative Overview
The following table summarizes the known targets and reported effects on gene expression for this compound and Reversine. It is important to note that the gene expression data for Reversine is derived from various cell types and contexts, and a comprehensive, direct comparison with this compound is not yet available.
| Feature | This compound | Reversine |
| Primary Target(s) | Monopolar Spindle 1 (Mps1/TTK)[1] | Aurora Kinase A/B, Mps1/TTK, MEK1, Nonmuscle Myosin II[2][3][4] |
| Reported Effects on Gene Expression | Data from global gene expression profiling studies are not currently available in the public domain. The expected downstream effects of Mps1 inhibition would involve genes related to the spindle assembly checkpoint and mitotic progression. | Upregulated Genes: - Genes involved in neuroectodermal and mesodermal lineage specification (e.g., Ngn2, Pax7, Ogn) in myoblasts[2].- Fas and Death Receptor 5 (DR5) signaling pathway genes in colorectal cancer cells[1].- Genes involved in skin barrier function (e.g., KRT1, KRT10, FLG) in keratinocytes[5].- Pro-apoptotic genes in myeloproliferative neoplasms[6].- Genes involved in DNA repair pathways (Mismatch, Nucleotide and Base Excision Repair) in sheep fibroblasts[7].Downregulated Genes: - Myogenic factors (e.g., MyoD) in myoblasts[2].- TTK (Mps1) expression in gastric cancer cells[8].- Anti-apoptotic genes (e.g., BCL2) in myeloproliferative neoplasms and gastric cancer cells[6].- Genes involved in cell migration (e.g., Rac1, RhoA, CDC42) in osteosarcoma cells[4][9].- Genes involved in Focal adhesion, Regulation of actin cytoskeleton and ECM-receptor interaction in sheep fibroblasts[7]. |
Experimental Protocols
The following are generalized experimental protocols for investigating differential gene expression profiles based on methodologies reported in the cited literature for Reversine. These can be adapted for studies involving this compound.
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., colorectal cancer lines SW480, HCT-116; gastric cancer lines AGS, NCI-N87) or other relevant cell types are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For drug treatment, cells are seeded and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing either this compound or Reversine at various concentrations (e.g., 0.5 µM to 20 µM) or a vehicle control (e.g., DMSO). The treatment duration can range from 24 to 72 hours, depending on the experimental endpoint.
RNA Extraction and Quantification
Total RNA is extracted from treated and control cells using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
Reverse Transcription-Quantitative PCR (RT-qPCR)
For validation of specific gene expression changes, cDNA is synthesized from total RNA using a reverse transcription kit. RT-qPCR is then performed using a real-time PCR system with SYBR Green or TaqMan probes for the genes of interest. The relative expression of target genes is normalized to a housekeeping gene (e.g., GAPDH, ACTB) and calculated using the 2-ΔΔCt method.
RNA Sequencing (RNA-seq)
For global gene expression profiling, RNA-seq is performed. Following RNA extraction and quality control, libraries are prepared using a commercially available kit (e.g., TruSeq RNA Library Prep Kit). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The resulting sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed using bioinformatics tools such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon drug treatment.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the known signaling pathways of this compound and Reversine, and a typical experimental workflow for differential gene expression analysis.
References
- 1. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. Reversine increases the plasticity of lineage-committed cells toward neuroectodermal lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Reversine enhances skin barrier functions by suppressing the IL-4- and IL-13-mediated STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple functions of reversine on the biological characteristics of sheep fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine inhibits proliferation, invasion and migration and indu...: Ingenta Connect [ingentaconnect.com]
- 9. medchemexpress.com [medchemexpress.com]
Comparative analysis of the safety profiles of Empesertib and other antimitotic drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Empesertib, a novel Mps1 kinase inhibitor, and other established and emerging antimitotic drugs. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological landscape of these anticancer agents. This analysis is based on publicly available preclinical and clinical data.
Introduction to Antimitotic Drugs and Their Targets
Antimitotic drugs are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the process of mitosis, or cell division, in rapidly proliferating cancer cells. These agents target various components of the mitotic machinery, leading to cell cycle arrest and apoptosis. Classical antimitotics, such as taxanes and vinca alkaloids, target microtubules, essential structures for the formation of the mitotic spindle. Newer generations of antimitotics, including this compound and other kinase inhibitors, target specific proteins that regulate mitotic progression, such as Monopolar spindle 1 (Mps1) and Polo-like kinase 1 (PLK1). While effective, the therapeutic window of antimitotic drugs is often limited by their toxicity to healthy, dividing cells, leading to a range of adverse effects.
Comparative Safety Profiles
The safety profiles of antimitotic drugs are intrinsically linked to their mechanism of action and their effects on non-cancerous proliferating cells. The following tables summarize the common adverse events associated with this compound and a selection of other antimitotic agents.
Table 1: Safety Profile of Mps1 Kinase Inhibitors
| Adverse Event | This compound (BAY 1161909) | CFI-402257 | BOS172722 |
| Hematological | Preclinical studies suggest good tolerability without added toxicity to paclitaxel. Clinical data is limited due to trial termination.[1][2] | Neutropenia (dose-dependent, manageable), Anemia, Febrile Neutropenia.[3][4] | Preclinical data suggests potential for hematological toxicity. Clinical trial ongoing to assess safety.[5] |
| Gastrointestinal | Not prominently reported in preclinical data. | Nausea, Diarrhea, Decreased appetite.[6] | Not detailed in available clinical data. |
| Constitutional | Not prominently reported in preclinical data. | Fatigue.[3][6] | Not detailed in available clinical data. |
| Other | --- | Biliary obstruction, Pancytopenia, Hepatic failure (reported as treatment-emergent adverse events leading to discontinuation in some patients).[5] | --- |
Note: Data for this compound is primarily from preclinical studies due to the termination of its Phase 1 clinical trial (NCT02138812). Data for other Mps1 inhibitors is from ongoing or completed Phase 1/2 clinical trials.
Table 2: Safety Profile of PLK1 Inhibitors
| Adverse Event | General PLK1 Inhibitors |
| Hematological | Neutropenia, Thrombocytopenia, Anemia, Leukopenia. |
| Gastrointestinal | Nausea, Vomiting. |
| Constitutional | Fatigue. |
| Neurological | Increased risk of adverse events in the nervous system. |
| Other | Increased risk of adverse events in the digestive and blood circulatory systems. |
Note: This table represents a summary of common adverse events observed across various PLK1 inhibitors in clinical trials.
Table 3: Safety Profile of Classical Antimitotics - Taxanes
| Adverse Event | Paclitaxel | Docetaxel |
| Hematological | Myelosuppression (Neutropenia is dose-limiting), Anemia, Thrombocytopenia. | Febrile neutropenia, Neutropenia, Leukopenia, Anemia.[7] |
| Neurological | Peripheral neuropathy (sensory).[7] | Peripheral neuropathy.[7] |
| Hypersensitivity | Infusion-related hypersensitivity reactions. | Infusion reactions.[7] |
| Musculoskeletal | Myalgia, Arthralgia. | Myalgia. |
| Dermatological | Alopecia, Nail discoloration. | Skin toxicity (dermatitis, desquamation), Alopecia, Nail changes (onycholysis).[8] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Mucositis. | Nausea, Vomiting, Diarrhea, Stomatitis. |
| Cardiovascular | Bradycardia (usually asymptomatic). | Fluid retention.[7] |
| Constitutional | Fatigue. | Fatigue. |
Table 4: Safety Profile of Classical Antimitotics - Vinca Alkaloids
| Adverse Event | Vincristine | Vinblastine |
| Neurological | Peripheral neuropathy (dose-limiting, both sensory and motor).[7] | Less neurotoxic than vincristine. |
| Hematological | Mild myelosuppression (leukopenia, thrombocytopenia, anemia).[7] | Myelosuppression (dose-limiting). |
| Gastrointestinal | Constipation (can be severe), Paralytic ileus, Mouth sores. | Nausea, Vomiting, Stomatitis. |
| Dermatological | Alopecia (less common). | Alopecia. |
| Other | Jaw pain, Inappropriate ADH secretion. | --- |
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of these antimitotic agents can be attributed to their specific molecular targets and downstream effects.
Caption: Signaling pathways targeted by different classes of antimitotic drugs.
Experimental Protocols for Safety Assessment
The evaluation of the safety and toxicity of antimitotic drugs involves a series of standardized preclinical and clinical assessments.
Preclinical Toxicity Studies
1. In Vivo General Toxicology:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Methodology:
-
Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are used.
-
The drug is administered via the intended clinical route (e.g., oral, intravenous).
-
Single-dose and repeated-dose studies are conducted.
-
Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and organs are collected for histopathological examination.
-
2. Myelosuppression Assessment:
-
Objective: To evaluate the effect of the drug on hematopoietic stem and progenitor cells.
-
Methodology:
-
In Vitro Colony-Forming Unit (CFU) Assays:
-
Bone marrow cells from mice or human donors are cultured in semi-solid media in the presence of the test compound.
-
The number of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid progenitors) is counted after a defined incubation period to determine the inhibitory concentration (IC50).
-
-
In Vivo Hematological Analysis:
-
Rodents are treated with the drug for a specified duration.
-
Peripheral blood is collected at multiple time points to perform complete blood counts (CBC), including white blood cell (WBC), red blood cell (RBC), and platelet counts.
-
Bone marrow can also be harvested for cellularity and CFU assays.
-
-
3. Neurotoxicity Assessment:
-
Objective: To evaluate the potential for drug-induced damage to the peripheral and central nervous system.
-
Methodology:
-
Behavioral Testing in Rodents:
-
Sensory function: Hot plate test, tail-flick test, and von Frey filaments are used to assess thermal and mechanical sensitivity.
-
Motor function: Grip strength test and rotarod test are used to evaluate motor coordination and strength.
-
-
Nerve Conduction Velocity (NCV) Studies:
-
Electrophysiological measurements are performed on peripheral nerves (e.g., sciatic, tail nerve) of anesthetized rodents to assess nerve function.
-
-
Histopathology:
-
Nerve tissue (e.g., dorsal root ganglia, sciatic nerve, spinal cord) is collected for microscopic examination to identify nerve fiber degeneration or damage.
-
-
Caption: A generalized workflow for the safety assessment of a new anticancer drug.
Conclusion
The safety profiles of antimitotic drugs are diverse and reflect their specific mechanisms of action. While classical microtubule-targeting agents like taxanes and vinca alkaloids have well-characterized toxicities, including myelosuppression and neurotoxicity, the newer generation of targeted antimitotics, such as Mps1 and PLK1 inhibitors, exhibit their own distinct safety concerns, with hematological toxicities being prominent. For this compound, preclinical data suggested a favorable safety profile, but the lack of comprehensive clinical data necessitates a cautious approach and highlights the importance of further research into the safety of Mps1 kinase inhibitors. A thorough understanding of these safety profiles, coupled with robust preclinical and clinical safety assessments, is crucial for the successful development of novel and safer antimitotic therapies for cancer.
References
- 1. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Cardiac Toxicity of Chemotherapeutic Agents: Role of Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hoeford.com [hoeford.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Empesertib: A Procedural Guide
For laboratory professionals, including researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like Empesertib are paramount to ensuring a safe and compliant laboratory environment. This compound, a potent Mps1 inhibitor, requires careful management throughout its lifecycle, from handling and storage to final disposal. This guide provides a step-by-step protocol for the safe disposal of this compound, aligning with established safety data and regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate stringent safety measures. Understanding these hazards is the first step in safe handling and disposal.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Due to these hazards, it is crucial to prevent release into the environment and to wear appropriate personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation[1].
Quantitative Hazard and Precautionary Data
The following table summarizes the key hazard (H) and precautionary (P) statements associated with this compound as per the Globally Harmonized System (GHS)[1].
| Code | Statement |
| H302 | Harmful if swallowed. |
| H410 | Very toxic to aquatic life with long lasting effects. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its containers must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. The following procedure provides a general framework for safe disposal.
Step 1: Segregation of Waste
-
Segregate all this compound waste from general laboratory waste. This includes unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions containing this compound.
Step 2: Containment
-
Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container. Ensure the container is clearly labeled with the contents. Do not mix with other incompatible chemical waste[1].
Step 3: Labeling
-
Clearly label all waste containers as "Hazardous Waste" and include the name "this compound." Note the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
Step 4: Storage Pending Disposal
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow the storage temperature guidelines provided for the compound (-20°C for powder or -80°C in solvent) to maintain stability until disposal[1].
Step 5: Arrange for Professional Disposal
-
The final and most critical step is to dispose of the contents and the container through an approved and licensed hazardous waste disposal company[1]. Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life[1].
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
- Evacuate non-essential personnel from the spill area.
- Ensure the area is well-ventilated[1].
2. Don Appropriate PPE:
- Before addressing the spill, put on the full recommended PPE, including a respirator, gloves, safety goggles, and protective clothing[1].
3. Contain the Spill:
- Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
4. Clean-up Procedure:
- For solutions: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder[1].
- For powder: Carefully sweep or scoop the material, avoiding dust formation[1].
- Place all contaminated materials into a sealed container for hazardous waste disposal[1].
5. Decontaminate the Area:
- Decontaminate the surfaces and any affected equipment by scrubbing with alcohol. Dispose of all decontamination materials as hazardous waste[1].
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Disposal of Empesertib
Essential safety protocols and operational plans are critical for the safe handling and disposal of the potent kinase inhibitor, Empesertib. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step disposal procedures, and emergency response information to ensure the safety of laboratory personnel.
This compound, a powerful small molecule inhibitor, requires stringent safety measures to prevent accidental exposure. Adherence to the following guidelines is imperative for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required equipment, offering specific recommendations for optimal protection.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and airborne particles. |
| Face Shield | Worn in conjunction with safety goggles | Recommended when there is a significant risk of splashes, such as during bulk handling or spill cleanup. | |
| Hand Protection | Double Gloving | Inner: Nitrile, powder-free; Outer: Nitrile or Neoprene, chemotherapy-rated | Provides a robust barrier against chemical permeation. Double gloving minimizes the risk of exposure in case the outer glove is compromised. |
| Body Protection | Laboratory Coat | Disposable, solid-front, with tight-fitting cuffs | Prevents contamination of personal clothing. A solid front provides better protection against splashes than a standard buttoned coat. |
| Impervious Gown | Made of a low-permeability fabric | Required for procedures with a high risk of splashing or when handling larger quantities of this compound. | |
| Respiratory Protection | Fit-Tested Respirator | NIOSH-approved N95 or N100 for solid compound; Half-mask respirator with organic vapor/acid gas cartridges for solutions | Protects against inhalation of powdered this compound or aerosols from solutions. A proper fit is crucial for the respirator's effectiveness. |
Operational Plan: Safe Handling from Receipt to Use
A meticulous operational plan is essential to minimize the risk of exposure during the entire handling process.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation and Use
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Use dedicated glassware and equipment for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
Disposal Plan: A Step-by-Step Protocol for Laboratory Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste is considered hazardous and must be handled accordingly.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, lab coats, pipette tips, and contaminated bench paper, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often purple to signify cytotoxic waste.[1][2][3]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container that is specifically designated for cytotoxic waste.[1][2][4]
Decontamination of Labware
-
Reusable Glassware: Reusable glassware should be decontaminated immediately after use. A common procedure involves soaking the glassware in a 10% bleach solution for at least 10 minutes, followed by thorough rinsing with water. Consult your institution's EHS guidelines for specific decontamination procedures.
-
Work Surfaces: Decontaminate all work surfaces that may have come into contact with this compound at the end of each procedure and in the event of a spill. Use a suitable decontaminating agent, such as a 10% bleach solution, and wipe the area thoroughly.
Final Disposal
-
All segregated and properly labeled hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company for high-temperature incineration.[1]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area of the spill. Restrict access to the contaminated area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including a respirator.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid raising dust.
-
Clean the Spill: Carefully clean the area using a decontaminating solution (e.g., 10% bleach). Work from the outer edge of the spill towards the center.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to a source of fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.
Figure 1. Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
